molecular formula C20H23ClN2O5 B8144741 GAK inhibitor 49 hydrochloride

GAK inhibitor 49 hydrochloride

カタログ番号: B8144741
分子量: 406.9 g/mol
InChIキー: LOOMZTXOCDWFDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GAK inhibitor 49 hydrochloride is a useful research compound. Its molecular formula is C20H23ClN2O5 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5.ClH/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4;/h6-11H,1-5H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMZTXOCDWFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GAK Inhibitor 49 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in cellular trafficking events, particularly in the uncoating of clathrin-coated vesicles. Its involvement in various pathological processes, including viral infections like Hepatitis C, and certain cancers, has positioned GAK as a promising therapeutic target. GAK inhibitor 49 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of GAK. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by directly targeting the ATP-binding pocket of GAK, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal functioning of GAK in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of a wide range of molecules, including growth factors, receptors, and pathogens.

The primary role of GAK in CME is to facilitate the uncoating of clathrin-coated vesicles. GAK, in concert with the chaperone protein Hsc70, promotes the disassembly of the clathrin lattice, releasing the vesicle for subsequent transport and fusion within the cell. By inhibiting GAK's kinase activity, this compound effectively stalls this uncoating process. This leads to an accumulation of clathrin-coated vesicles and a subsequent disruption of intracellular trafficking and signaling pathways that are dependent on CME.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

TargetAssay TypeValueReference
GAK Ki 0.54 nM [1][2][3]
GAK Cellular IC50 56 nM [1][2][3][4]
AAK1IC5028 µM[1]
BMP2KIC5063 µM[1]
STK16IC50>100 µM[1]
RIPK2Binding AffinityShows binding[1][2][3]

Signaling Pathway

The following diagram illustrates the role of GAK in the clathrin-mediated endocytosis pathway and the mechanism of inhibition by this compound.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 Adaptor Protein 2 (AP2) Receptor->AP2 recruits Cargo Cargo Cargo->Receptor binds Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle (CCV) Clathrin->CCV forms GAK GAK GAK->AP2 phosphorylates Hsc70 Hsc70 GAK->Hsc70 recruits ADP ADP GAK->ADP Hsc70->CCV uncoats GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->GAK inhibits (ATP-competitive) ATP ATP ATP->GAK Uncoated_Vesicle Uncoated Vesicle Endosome Early Endosome Uncoated_Vesicle->Endosome fuses with CCV->GAK recruits CCV->Uncoated_Vesicle becomes

Figure 1: GAK's role in clathrin-mediated endocytosis and its inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the binding affinity (Ki) of the inhibitor to the GAK kinase domain.

Principle: A competitive binding assay where the inhibitor competes with a fluorescently labeled ATP-competitive tracer for binding to the GAK kinase domain. The binding of the tracer to the kinase is detected by Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and the fluorescent tracer.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound.

    • Prepare a solution containing the GAK kinase and the europium-labeled anti-tag antibody.

    • Prepare a solution of the fluorescently labeled ATP-competitive tracer.

  • Assay Plate Setup:

    • Add the inhibitor dilutions to the wells of a microplate.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the FRET signal using a plate reader.

  • Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value, which can then be converted to a Ki value.

Cellular Viability Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effects of the inhibitor on cultured cells and to calculate the cellular IC50.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Western Blotting for Phospho-protein Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation of GAK substrates, such as the µ2 subunit of the AP2 adaptor complex (AP2M1).

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated AP2M1 and total AP2M1).

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AP2M1). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

  • Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein (e.g., anti-AP2M1) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a kinase inhibition assay.

Kinase_Inhibition_Workflow start Start prep_inhibitor Prepare Serial Dilution of This compound start->prep_inhibitor plate_setup Add Reagents to Microplate prep_inhibitor->plate_setup prep_kinase Prepare Kinase/Antibody Mixture prep_kinase->plate_setup prep_tracer Prepare Fluorescent Tracer Solution prep_tracer->plate_setup incubation Incubate at Room Temperature (e.g., 60 min) plate_setup->incubation detection Measure FRET Signal with Plate Reader incubation->detection analysis Data Analysis: Calculate IC50 and Ki detection->analysis end End analysis->end

Figure 2: Workflow for a typical kinase inhibition assay.

Conclusion

This compound is a valuable research tool for elucidating the cellular functions of GAK and for exploring its potential as a therapeutic target. Its high potency and selectivity, combined with a well-defined mechanism of action, make it a suitable probe for studying the intricate processes of clathrin-mediated endocytosis and its role in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this inhibitor in their studies.

References

Cyclin G-Associated Kinase (GAK): A Core Regulator of Cellular Trafficking and Mitotic Progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in fundamental cellular processes. Initially identified as a partner of cyclin G, GAK is now recognized as a key regulator of clathrin-mediated endocytosis and a critical component for proper mitotic progression. Its dual functionality, stemming from its N-terminal kinase domain and a C-terminal domain with homology to auxilin, positions GAK at the crossroads of intracellular trafficking and cell division. Dysregulation of GAK has been implicated in various pathologies, including cancer and viral infections, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of GAK's function in cellular pathways, presents quantitative data on its interactions, details key experimental protocols for its study, and visualizes its complex roles through signaling and workflow diagrams.

Core Cellular Functions of GAK

GAK's cellular functions are multifaceted, primarily revolving around its involvement in membrane trafficking and cell cycle control.

Clathrin-Mediated Endocytosis and Vesicular Trafficking

GAK is an essential cofactor for the Hsc70-dependent uncoating of clathrin-coated vesicles.[1] It facilitates the removal of the clathrin coat from newly formed vesicles, a crucial step for the vesicle's subsequent fusion with target membranes and the recycling of clathrin molecules.[1] This process is vital for receptor-mediated endocytosis, a pathway responsible for the uptake of a wide range of extracellular molecules.[2] GAK's role in this pathway is mediated by its interaction with clathrin and the adaptor protein complexes AP-1 and AP-2.[3] GAK phosphorylates the μ subunits of AP-1 and AP-2, which is thought to regulate their cargo-binding affinity and the assembly of clathrin coats.[1]

Mitotic Progression and Centrosome Maturation

Beyond its role in intracellular trafficking, GAK is a critical regulator of mitosis.[4][5] GAK is required for the proper maturation of centrosomes, the primary microtubule-organizing centers in animal cells.[4][5] Depletion of GAK leads to defects in mitotic spindle assembly, resulting in chromosome misalignment and activation of the spindle assembly checkpoint.[4][6] This can lead to a cell cycle arrest in metaphase.[4][6] GAK's mitotic function is also linked to its interaction with clathrin, suggesting a coordinated role for these proteins in both endocytosis and cell division.[4]

GAK in Disease and as a Therapeutic Target

Given its central role in essential cellular processes, it is not surprising that aberrant GAK function is associated with several diseases.

Role in Cancer

Elevated expression of GAK has been observed in various cancers and is often correlated with poor prognosis.[6] In diffuse large B-cell lymphoma (DLBCL), GAK has been identified as a novel therapeutic target.[7][8][9] Inhibition of GAK's kinase activity leads to G2/M phase cell cycle arrest and apoptosis in DLBCL cells, highlighting its importance in cancer cell proliferation.[6][7] Furthermore, GAK expression has been linked to the progression of prostate cancer.[7]

Involvement in Viral Infections

GAK plays a significant role in the life cycle of several viruses. For viruses that utilize clathrin-mediated endocytosis for entry into host cells, GAK is a critical host factor.[2][10][11] For instance, GAK is required for the entry of Hepatitis C virus (HCV) into hepatocytes.[2][10][11] GAK inhibitors have been shown to block HCV entry and assembly, suggesting that targeting GAK could be a viable antiviral strategy.[11]

Quantitative Data on GAK Interactions

The development of small molecule inhibitors targeting GAK has provided valuable tools for studying its function and has potential therapeutic applications. The following table summarizes quantitative data for selected GAK inhibitors.

InhibitorTypeBinding Affinity (Kd)Cellular Potency (IC50)Selectivity NotesReference(s)
SGC-GAK-1 ATP-competitive1.9 nM110 nM>30-fold selective over a panel of other kinases. Off-target effects on RIPK2 noted in cellular assays.[7][8][12][13]
SGC-GAK-1N Negative Control>10 µM (for GAK)>10 µM (for GAK)Structurally related to SGC-GAK-1 but inactive against GAK.[7]
HY-19764 RIPK2 Inhibitor>10 µM (for GAK)2.2 nM (for RIPK2)A control compound that is a potent RIPK2 ligand but lacks GAK affinity.[8]
Erlotinib ATP-competitive3.4 nM0.5-1.5 µM (anti-HCV)Also a potent inhibitor of EGFR.[11]
Sunitinib ATP-competitive--Potently inhibits AAK1 and other kinases.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular functions of GAK.

siRNA-Mediated Knockdown of GAK

This protocol describes the depletion of GAK protein levels in cultured cells using small interfering RNA (siRNA).

Materials:

  • HeLa cells (or other suitable cell line)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting GAK (e.g., Dharmacon ON-TARGETplus)

  • Control non-targeting siRNA

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-GAK, anti-tubulin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: In separate tubes, dilute the GAK-targeting siRNA and the control siRNA in Opti-MEM I to a final concentration of 20 µM.

  • Transfection Reagent Preparation: In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Protein Extraction: After incubation, wash the cells with ice-cold PBS and then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GAK antibody and anti-tubulin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vitro GAK Kinase Assay

This protocol describes a method to measure the kinase activity of GAK using a generic substrate like Histone H1.[15][16]

Materials:

  • Recombinant active GAK protein

  • Histone H1 (as substrate)

  • 5X Kinase Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)

  • [γ-32P]ATP

  • ATP solution (10 mM)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

  • SDS-PAGE gels and Coomassie blue stain

Procedure:

  • Reaction Setup: Prepare a master mix containing 5X Kinase Buffer, sterile distilled water, and the substrate (Histone H1) on ice.

  • Enzyme Addition: Add the recombinant GAK protein to the master mix. For a negative control, prepare a reaction mix without the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP to each reaction tube. The final ATP concentration should be in the low micromolar range.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Scintillation Counting: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • SDS-PAGE Analysis (Optional): To visualize the phosphorylated substrate, stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Run the samples on an SDS-PAGE gel, stain with Coomassie blue to verify equal loading of the substrate, and expose the dried gel to a phosphor screen to detect the radiolabeled Histone H1.

Co-Immunoprecipitation (Co-IP) of GAK and Interacting Partners

This protocol describes the isolation of GAK and its associated proteins from cell lysates.[17][18][19][20]

Materials:

  • Cells expressing the proteins of interest

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-GAK antibody (for immunoprecipitation)

  • Control IgG antibody (e.g., rabbit IgG)

  • Protein A/G magnetic beads

  • Wash Buffer (same as Co-IP Lysis Buffer)

  • Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Western blot reagents

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells with ice-cold Co-IP Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Add the anti-GAK antibody or control IgG to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For Western Blot Analysis: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.

    • For Mass Spectrometry: Elute the proteins using an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5). Immediately neutralize the eluate with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against GAK and the suspected interacting partner.

    • For identification of novel interacting partners, the eluate can be analyzed by mass spectrometry.

Visualization of GAK Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key GAK-related signaling pathways and experimental workflows.

GAK_CME_Pathway cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2 AP-2 Complex CargoReceptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Clathrin GAK GAK Clathrin->GAK Recruits FreeClathrin Free Clathrin Clathrin->FreeClathrin Dynamin Dynamin Dynamin->Clathrin Scission UncoatedVesicle Uncoated Vesicle GAK->AP2 Phosphorylates μ2 Hsc70 Hsc70 GAK->Hsc70 Recruits Hsc70->Clathrin Uncoats ADP_Pi ADP + Pi Hsc70->ADP_Pi ATP ATP ATP->Hsc70 Powers FreeClathrin->Clathrin GAK_Mitosis_Pathway cluster_mitosis Mitosis cluster_depletion GAK Depletion GAK GAK Centrosome Centrosome GAK->Centrosome Promotes Maturation MitoticSpindle Mitotic Spindle GAK->MitoticSpindle Ensures Proper Assembly DefectiveCentrosome Defective Centrosome Maturation Centrosome->MitoticSpindle Forms Chromosomes Chromosomes MitoticSpindle->Chromosomes Attaches to SpindleCheckpoint Spindle Assembly Checkpoint (SAC) MetaphaseArrest Metaphase Arrest SpindleCheckpoint->MetaphaseArrest Induces AberrantSpindle Aberrant Spindle Assembly DefectiveCentrosome->AberrantSpindle MalignedChromosomes Maligned Chromosomes AberrantSpindle->MalignedChromosomes MalignedChromosomes->SpindleCheckpoint Activates CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-GAK Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins wash->elute end End: Analyze by WB or MS elute->end

References

Pharmacological profile and properties of GAK inhibitor 49 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in cellular trafficking and mitotic regulation. Its involvement in various pathological processes, including viral infections and cancer, has positioned it as a compelling therapeutic target. GAK inhibitor 49 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of GAK. This document provides an in-depth technical guide to its pharmacological profile, properties, and the experimental methodologies used for its characterization.

Pharmacological Properties

This compound demonstrates high affinity and potent inhibitory activity against GAK. Its pharmacological characteristics have been determined through a series of in vitro assays.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was quantified to determine its potency against GAK and its selectivity over other kinases. The key parameters are summarized in the table below.

ParameterValueAssay TypeCell Line
Ki (GAK) 0.54 nMBiochemical Kinase Assay-
Cellular IC50 (GAK) 56 nMNanoBRET AssayHEK293
IC50 (AAK1) 28 µMBiochemical Kinase Assay-
IC50 (BMP2K) 63 µMBiochemical Kinase Assay-
IC50 (STK16) >100 µMBiochemical Kinase Assay-
Binding YesNot Specified-

Data sourced from commercially available information.[1][2]

The data clearly indicates that this compound is a highly potent inhibitor of GAK, with a sub-nanomolar inhibition constant (Ki). The cellular IC50, which measures the concentration required to inhibit GAK activity by 50% in a cellular context, is 56 nM.[1][2] The compound exhibits remarkable selectivity for GAK over other kinases such as AAK1, BMP2K, and STK16, with IC50 values in the micromolar range for these off-targets.[2] Additionally, binding to RIPK2 has been observed.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[1] This means it binds to the ATP-binding pocket of the GAK kinase domain, preventing the binding of ATP and subsequent phosphorylation of GAK substrates. GAK is centrally involved in clathrin-mediated endocytosis and vesicular trafficking. By inhibiting GAK, the compound disrupts these processes. Furthermore, GAK has been identified as a key regulator of mitosis, and its inhibition leads to defects in cell division.[3]

Signaling Pathway and Cellular Processes

The mechanism of action of this compound can be visualized through its impact on key cellular pathways.

GAK_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin_AP2 Clathrin/AP2 Complex Receptor->Clathrin_AP2 Recruitment Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin_AP2->Endocytic_Vesicle Formation GAK GAK Uncoating Uncoating GAK->Uncoating Phosphorylation of AP2 (promotes uncoating) Mitotic_Spindle Mitotic Spindle Assembly GAK->Mitotic_Spindle Regulation GAK_Inhibitor_49 GAK Inhibitor 49 HCl GAK_Inhibitor_49->GAK Inhibition GAK_Inhibitor_49->Mitotic_Spindle Disruption Endocytic_Vesicle->Uncoating Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest

Caption: GAK Inhibition Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacological studies. The following sections describe the likely methodologies used to characterize this compound, based on standard laboratory practices.

Biochemical Kinase Inhibition Assay (Ki Determination)

A common method for determining the Ki of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during a kinase reaction.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - GAK Enzyme - Substrate - ATP - GAK Inhibitor 49 HCl (various conc.) Start->Kinase_Reaction Stop_Reaction 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP Kinase_Reaction->Stop_Reaction ADP_to_ATP 3. Add Kinase Detection Reagent: - Converts ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence 4. Measure Luminescence: - Luciferase/Luciferin reaction - Signal proportional to ADP ADP_to_ATP->Luminescence Data_Analysis 5. Data Analysis: - Calculate Ki value Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Biochemical Kinase Assay Workflow.

Methodology:

  • Kinase Reaction Setup: The kinase reaction is initiated by combining the GAK enzyme, a suitable substrate, ATP, and varying concentrations of this compound in a multi-well plate.

  • Reaction Termination and ATP Depletion: After a defined incubation period, ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any unconsumed ATP.

  • ADP Conversion and Detection: Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Quantification: The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The Ki value is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

Cellular Target Engagement Assay (IC50 Determination)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Intracellular Kinase Assay is a standard method to quantify the apparent affinity of a test compound for a target kinase in living cells.

Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector encoding a fusion of GAK and NanoLuc® luciferase.

  • Assay Setup: The transfected cells are seeded into multi-well plates. A specific NanoBRET™ tracer that binds to the ATP pocket of GAK is added to the cells, followed by the addition of this compound at various concentrations.

  • BRET Measurement: The cells are incubated to allow for compound entry and binding to the target. A substrate for NanoLuc® luciferase is then added, and the BRET signal is measured. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor when they are in close proximity (i.e., when the tracer is bound to the GAK-NanoLuc® fusion).

  • Data Analysis: this compound competes with the tracer for binding to GAK. This competition results in a dose-dependent decrease in the BRET signal. The IC50 value is determined by plotting the BRET signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Potential Therapeutic Applications

The potent and selective inhibition of GAK by this compound suggests its potential utility in several therapeutic areas:

  • Oncology: GAK is overexpressed in certain cancers, such as diffuse large B-cell lymphoma and prostate cancer, where it is implicated in cell proliferation and survival.[3][4] Inhibition of GAK has been shown to induce G2/M cell cycle arrest and disrupt mitotic progression.[3]

  • Antiviral Therapy: GAK is a host factor that is hijacked by several viruses, including Hepatitis C virus (HCV) and Dengue virus, for their entry into and assembly within host cells.[5][6] By inhibiting GAK, this compound could represent a novel host-targeted antiviral strategy.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of GAK. Its high potency and selectivity make it a strong candidate for further preclinical and clinical development as a potential therapeutic agent in oncology and infectious diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other GAK inhibitors.

References

GAK Inhibitor 49 Hydrochloride: A Technical Guide to Target Binding, Affinity, and Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GAK inhibitor 49 hydrochloride, a potent and highly selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK). This document details the inhibitor's target binding affinity, the experimental methodologies used for its characterization, and its role within relevant signaling pathways.

Quantitative Binding Affinity and Potency

This compound demonstrates nanomolar binding affinity for GAK and potent cellular activity. The key quantitative metrics are summarized in the table below.

ParameterValueTarget/SystemNotes
Ki 0.54 nMCyclin G-associated kinase (GAK)Indicates very high binding affinity to the target kinase.
Cellular IC50 56 nM-Represents the concentration required to inhibit 50% of GAK activity within a cellular context.[1]
Selectivity >50,000-foldOver other NAK family members (AAK1, BMP2K, STK16)Demonstrates high specificity for GAK within its kinase subfamily.
Primary Off-Target RIPK2Receptor-Interacting Protein Kinase 2Shows some binding to RIPK2, which should be considered in experimental design.[1]

Experimental Protocols

The determination of the binding affinity and selectivity of this compound involves sophisticated biochemical and cellular assays. The methodologies employed are detailed below.

Determination of Kinase Inhibition Constant (Ki)

The Ki value, representing the binding affinity of the inhibitor to the kinase, was determined using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) binding displacement assay.[2] This method provides a quantitative measure of the inhibitor's ability to displace a fluorescent tracer from the ATP-binding pocket of the kinase.

Experimental Workflow:

  • Reagents:

    • Recombinant human GAK protein.

    • Fluorescently labeled ATP-competitive tracer molecule.

    • Europium-labeled anti-tag antibody specific for the recombinant kinase.

    • This compound serially diluted to various concentrations.

    • Assay buffer.

  • Procedure:

    • The GAK enzyme, the fluorescent tracer, and the anti-tag antibody are combined in the assay buffer.

    • Varying concentrations of this compound are added to the mixture.

    • The components are allowed to incubate to reach binding equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. A high FRET signal indicates the tracer is bound to the kinase, while a low signal indicates displacement by the inhibitor.

  • Data Analysis:

    • The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for the kinase.

G cluster_workflow TR-FRET Binding Assay Workflow reagents Prepare Reagents: - GAK Enzyme - Fluorescent Tracer - Anti-tag Antibody - Inhibitor Dilutions mixing Mix Reagents: GAK + Tracer + Antibody reagents->mixing incubation Add Inhibitor & Incubate mixing->incubation measurement Measure TR-FRET Signal incubation->measurement analysis Data Analysis: IC50 -> Ki Calculation measurement->analysis

A simplified workflow for the TR-FRET binding assay.
Kinome-Wide Selectivity Profiling

To assess the selectivity of this compound, it was screened against a broad panel of human kinases.[3][4] This is crucial to understand potential off-target effects and to confirm the inhibitor's specificity.

Methodology:

A common method for large-scale kinase profiling is a competitive binding assay platform (e.g., KINOMEscan™).

  • Principle: An immobilized active site-directed ligand is used to bind to the kinase of interest. The test inhibitor (this compound) is then added in competition with the immobilized ligand. The amount of kinase bound to the solid support is quantified, typically using qPCR to measure the DNA tag attached to the kinase.

  • Procedure:

    • A library of human kinases is individually tested.

    • Each kinase is incubated with the inhibitor at a fixed concentration.

    • The mixture is then applied to the ligand-coated solid support.

    • After washing away unbound kinase, the amount of bound kinase is measured.

  • Data Interpretation: The results are often expressed as the percentage of kinase bound in the presence of the inhibitor compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

GAK Signaling Pathways

GAK is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis and receptor trafficking. Its inhibition can therefore have significant downstream cellular effects.

Role in Clathrin-Mediated Endocytosis

GAK is essential for the uncoating of clathrin-coated vesicles, a critical step in endocytosis. It functions in concert with the chaperone protein Hsc70 and the adaptor protein complex AP-2.

G cluster_pathway Clathrin-Mediated Endocytosis & GAK Cargo Cargo Receptor AP2 Adaptor Protein 2 (AP-2) Cargo->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK CCV->GAK target for Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Hsc70 Hsc70 Hsc70->CCV uncoats GAK->Hsc70 recruits GAK_Inhibitor GAK Inhibitor 49 HCl GAK_Inhibitor->GAK inhibits

GAK's role in the uncoating of clathrin-coated vesicles.

In this pathway, GAK is recruited to newly formed clathrin-coated vesicles. It then recruits Hsc70, which utilizes its ATPase activity to disassemble the clathrin coat, releasing the vesicle for transport to its destination. Inhibition of GAK stalls this process, leading to an accumulation of clathrin-coated vesicles.

Regulation of EGFR Signaling

GAK has also been implicated in the signaling and trafficking of the Epidermal Growth Factor Receptor (EGFR). Depletion of GAK has been shown to alter EGFR signaling and degradation pathways.

G cluster_egfr GAK's Influence on EGFR Trafficking EGF EGF EGFR EGFR EGF->EGFR binds & activates Internalization Internalization via Clathrin-Coated Pit EGFR->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosomal Degradation Endosome->Lysosome degradation pathway Recycling Recycling to Plasma Membrane Endosome->Recycling recycling pathway GAK GAK GAK->Internalization facilitates GAK_Inhibitor GAK Inhibitor 49 HCl GAK_Inhibitor->GAK inhibits

The involvement of GAK in EGFR endocytosis and sorting.

By regulating the endocytosis of EGFR, GAK influences the balance between receptor degradation and recycling. Inhibition of GAK can therefore modulate the duration and intensity of EGFR signaling, which has implications for cellular processes such as proliferation and survival.

Conclusion

This compound is a valuable research tool for elucidating the cellular functions of Cyclin G-associated kinase. Its high potency and selectivity make it suitable for in vitro and cell-based studies of GAK's role in clathrin-mediated endocytosis, receptor trafficking, and other cellular processes. Understanding the specific experimental methodologies used to characterize this inhibitor and its place within key signaling pathways is essential for the accurate design and interpretation of experiments in drug discovery and cell biology.

References

An In-depth Technical Guide to the Role of GAK in Clathrin-Mediated Intracellular Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin G-associated kinase (GAK), also known as auxilin-2, is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in clathrin-mediated intracellular trafficking. It is a multifunctional protein essential for the uncoating of clathrin-coated vesicles (CCVs), a critical step for the recycling of clathrin and its adaptors for subsequent rounds of endocytosis. GAK's function is primarily mediated through its C-terminal J-domain, which recruits and stimulates the ATPase activity of the chaperone Hsc70, leading to the disassembly of the clathrin coat. While its kinase activity is not essential for the core uncoating process, it is implicated in the regulation of adaptor proteins and has emerging roles in mitosis and cell cycle progression. This guide provides a comprehensive overview of GAK's structure, function, and mechanism of action in clathrin-mediated trafficking, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Functions and Domain Architecture of GAK

GAK is a multi-domain protein that integrates kinase activity with a crucial role in chaperoning clathrin.[1] Its structure is key to its function in orchestrating the disassembly of clathrin coats.

Key Domains of GAK:

  • N-terminal Kinase Domain: A serine/threonine kinase that can phosphorylate the medium chain (μ2) of the AP-2 adaptor complex in vitro, suggesting a regulatory role in the early stages of clathrin-mediated endocytosis (CME).[2][3]

  • PTEN-like Domain: A domain homologous to the phosphatase and tensin homolog (PTEN) tumor suppressor. While catalytically inactive, this domain is crucial for the recruitment of GAK to clathrin-coated pits (CCPs), likely through interactions with membrane phospholipids.[4][5]

  • Clathrin-Binding Domain (CBD): Mediates the direct interaction with the clathrin heavy chain, targeting GAK to the clathrin lattice of CCVs.[1][6]

  • C-terminal J-Domain: This domain is functionally homologous to the DnaJ family of co-chaperones. It binds to the ATPase domain of Hsc70 and stimulates its activity, which is the driving force for clathrin uncoating.[1][3][6]

Studies have shown that a C-terminal fragment of GAK, containing only the clathrin-binding and J-domains, is sufficient to rescue defects in clathrin uncoating and trafficking in GAK-knockout cells.[1][6] This highlights the central importance of these two domains in the uncoating process.[1]

Mechanism of Action in Clathrin Uncoating

The primary and most well-characterized function of GAK is its role as an essential cofactor for Hsc70-mediated uncoating of CCVs.[5][7] This process is critical for both endocytosis from the plasma membrane and trafficking from the trans-Golgi network (TGN).[3][7]

The sequence of events is as follows:

  • Recruitment to CCVs: Following the scission of a CCV from the membrane, GAK is recruited to the vesicle. This recruitment is dynamic, occurring in transient bursts immediately after vesicle formation.[5][8] The PTEN-like domain's interaction with phospholipids is important for this initial targeting.[4][5]

  • Hsc70 Engagement: The J-domain of GAK binds to Hsc70, an ATP-dependent molecular chaperone.[1][6]

  • Stimulation of ATPase Activity: The J-domain stimulates the ATPase activity of Hsc70.[9]

  • Clathrin Lattice Disassembly: The energy derived from ATP hydrolysis by Hsc70 is used to disrupt the interactions between clathrin triskelia, leading to the rapid disassembly of the clathrin coat.[9]

  • Recycling of Components: Once uncoated, clathrin and adaptor proteins are released into the cytosol and can be reused for further rounds of vesicle formation.[9]

Depletion of GAK leads to a significant reduction in the internalization of cargo such as transferrin and epidermal growth factor (EGF), demonstrating its importance in receptor-mediated endocytosis.[7] Furthermore, GAK knockdown results in a decrease in the number of CCPs and a mislocalization of clathrin and its adaptors.[7]

Quantitative Data on GAK Function

While extensive qualitative data exists, specific quantitative biophysical and cellular data for GAK are less abundant in the literature. The following table summarizes key quantitative insights.

ParameterValue/ObservationExperimental ContextReference
GAK Recruitment 4-6 molecules of GAK are sufficient for uncoating.Single-molecule imaging in living cells.[8]
Effect on Endocytosis Marked decrease in transferrin and EGF internalization upon GAK knockdown.Vector-based shRNA knockdown in HeLa cells.[7]
Clathrin Dynamics Knockout of GAK inhibits clathrin exchange between CCPs and the cytosol.Photobleaching experiments in GAK-knockout MEFs.[1]
Domain Sufficiency A 62-kDa C-terminal fragment (clathrin-binding and J-domains) rescues clathrin-dependent trafficking defects.Rescue experiments in GAK-knockout fibroblasts.[1][6]

Signaling Pathways and Experimental Workflows

GAK-Mediated Clathrin Uncoating Pathway

This diagram illustrates the core mechanism of GAK in disassembling the clathrin coat from a newly formed vesicle.

GAK_Uncoating_Pathway cluster_membrane Cytosol CCV Clathrin-Coated Vesicle (CCV) GAK GAK CCV->GAK 1. GAK Recruitment (PTEN & CBD domains) Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle 5. Uncoating Clathrin Recycled Clathrin & Adaptors CCV->Clathrin 5. Uncoating Hsc70_ATP Hsc70-ATP GAK->Hsc70_ATP 2. J-domain recruits & activates Hsc70 Hsc70_ADP Hsc70-ADP Hsc70_ADP->CCV 4. Energy transfer to disassemble coat Hsc70_ADP->Hsc70_ATP ADP/ATP Exchange Hsc70_ATP->Hsc70_ADP 3. ATP Hydrolysis

Caption: GAK-mediated uncoating of a clathrin-coated vesicle.

Experimental Workflow: Investigating GAK Function via siRNA Knockdown

This workflow outlines a typical experiment to assess the impact of GAK depletion on clathrin-mediated endocytosis.

GAK_Knockdown_Workflow start Start: Culture HeLa Cells transfection Transfect with GAK siRNA or Control siRNA start->transfection incubation Incubate for 48-72h for protein depletion transfection->incubation verification Verify Knockdown (Western Blot / qRT-PCR) incubation->verification assay Perform Transferrin Uptake Assay verification->assay Knockdown Confirmed imaging Fix cells and perform Immunofluorescence for Clathrin verification->imaging Knockdown Confirmed analysis Quantify Transferrin uptake & analyze Clathrin puncta assay->analysis imaging->analysis end Conclusion on GAK's role in endocytosis analysis->end

Caption: Workflow for GAK knockdown and functional analysis.

Detailed Experimental Protocols

Protocol: GAK Knockdown and Transferrin Uptake Assay

This protocol is adapted from methodologies used to demonstrate GAK's role in receptor-mediated endocytosis.[7]

Objective: To quantify the effect of GAK depletion on the rate of clathrin-mediated endocytosis using fluorescently labeled transferrin.

Materials:

  • HeLa cells

  • GAK-specific siRNA oligonucleotides and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

  • Complete DMEM medium

  • Serum-free DMEM

  • Alexa Fluor-conjugated Transferrin (Tfn-AF)

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HeLa cells in 24-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute GAK siRNA or control siRNA in Opti-MEM.

    • Dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

  • Verification of Knockdown (Parallel Plate): Lyse cells from a parallel well and perform a Western blot using an anti-GAK antibody to confirm protein depletion.

  • Transferrin Uptake Assay:

    • Wash the transfected cells with ice-cold PBS.

    • Starve the cells in serum-free DMEM for 30 minutes at 37°C to deplete endogenous transferrin.

    • Chill the cells on ice for 10 minutes.

    • Add pre-chilled Tfn-AF (e.g., 25 µg/mL in serum-free DMEM) and incubate on ice for 30 minutes to allow binding to the transferrin receptor at the cell surface.

    • To start internalization, transfer the plates to a 37°C water bath for a defined period (e.g., 5-15 minutes).

    • To stop internalization, immediately place the plates back on ice and wash twice with ice-cold PBS.

    • To remove surface-bound (non-internalized) transferrin, wash the cells twice for 5 minutes each with ice-cold acid wash buffer, followed by two washes with ice-cold PBS.

  • Quantification:

    • Lyse the cells in lysis buffer containing a non-ionic detergent.

    • Measure the fluorescence of the lysate using a plate reader.

    • Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.

  • Data Analysis: Normalize the fluorescence signal of GAK-depleted cells to that of control cells to determine the percentage reduction in transferrin uptake.

Protocol: Co-Immunoprecipitation of GAK and Clathrin Heavy Chain

Objective: To demonstrate the physical interaction between GAK and clathrin heavy chain (CHC) in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)

  • Anti-GAK antibody

  • Anti-CHC antibody

  • Normal IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysis:

    • Wash a confluent 10 cm dish of cells with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Pre-clearing:

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate as the "Input" control.

    • Divide the remaining lysate into two tubes. Add the anti-GAK antibody to one tube and the normal IgG control to the other.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes:

    • Add equilibrated Protein A/G beads to each tube and incubate for 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

    • Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blot, probing with an anti-CHC antibody. A band for CHC in the GAK IP lane (but not the IgG control lane) indicates an interaction.

Role in Disease and as a Drug Target

GAK's fundamental role in cellular trafficking and its more recently discovered functions in mitosis make it a protein of interest in several disease contexts.

  • Cancer: GAK is essential for mitotic progression.[2][10] Its depletion can cause metaphase arrest and abnormal spindle formation.[2][10] This has led to the identification of GAK as a potential therapeutic target in malignancies like diffuse large B-cell lymphoma (DLBCL), where GAK inhibition shows tumor-selective potency.[11][12][13]

  • Neurodegenerative Diseases: Genome-wide association studies have implicated GAK as a risk gene for Parkinson's disease (PD).[14] There is evidence suggesting a functional link between GAK and LRRK2, a well-established PD-associated kinase.[14] Therefore, GAK inhibitors are being explored as a potential alternative therapeutic strategy for PD.[14][15]

  • Viral Infections: Many viruses hijack the host cell's clathrin-mediated endocytosis pathway for entry. GAK's central role in this process makes it a potential target for broad-spectrum antiviral therapies.

The development of specific GAK kinase inhibitors is an active area of research, not only for their therapeutic potential but also to dissect the specific roles of GAK's kinase activity versus its scaffolding and uncoating functions.[15][16]

Conclusion

GAK is an indispensable component of the clathrin-mediated trafficking machinery. Its primary role is to act as a co-chaperone for Hsc70, driving the critical uncoating of clathrin-coated vesicles. This function is predominantly mediated by its clathrin-binding and J-domains. While its kinase domain's precise roles in trafficking are still being fully elucidated, emerging evidence points to its importance in mitotic regulation, opening new avenues for therapeutic intervention in cancer and other diseases. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the multifaceted functions of this key cellular regulator.

References

GAK as a Therapeutic Target in Viral Diseases and Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, has emerged as a compelling therapeutic target in the disparate fields of virology and oncology. Initially characterized for its crucial role in clathrin-mediated endocytosis (CME), GAK's functions extend to the intricate regulation of mitosis. This dual functionality positions GAK as a pivotal node in cellular processes that are frequently hijacked by pathogens and dysregulated in cancer. In viral infections, a multitude of viruses exploit CME for cellular entry, making GAK a potential host-directed, broad-spectrum antiviral target. In oncology, particularly in malignancies such as Diffuse Large B-cell Lymphoma (DLBCL), GAK's role in ensuring proper mitotic progression presents a novel vulnerability that can be exploited for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms underpinning GAK's role in these diseases, quantitative data on targeted inhibitors, detailed experimental protocols for its study, and visualizations of the key signaling pathways.

GAK in Viral Diseases: A Gatekeeper of Viral Entry

GAK is a key regulator of CME, a fundamental process for the internalization of various extracellular materials, which is also a common route of entry for numerous viruses.[1][2] GAK's involvement in CME makes it a potential target for broad-spectrum antiviral therapies, as inhibiting a host factor essential for viral entry could be effective against a range of viruses, including Hepatitis C Virus (HCV), Dengue Virus (DENV), Ebola Virus (EBOV), and SARS-CoV-2.[3][4][5]

Mechanism of Action in Viral Entry

GAK's primary role in CME is to facilitate the uncoating of clathrin-coated vesicles (CCVs).[6][7] This process is essential for the release of the viral payload into the cytoplasm. GAK, in conjunction with the chaperone protein Hsc70, mediates the disassembly of the clathrin lattice from the vesicle.[6][7]

Furthermore, GAK phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP-2), which is critical for the recruitment of cargo into the forming CCV.[8][9] By regulating AP-2, GAK influences the efficiency of viral particle internalization.[10] Inhibition of GAK disrupts these processes, thereby preventing viral entry and subsequent replication.[1][5] The approved anticancer drugs erlotinib and sunitinib have been shown to inhibit GAK and exhibit antiviral activity by impairing intracellular viral trafficking.[10][11][12]

Signaling Pathway in Clathrin-Mediated Viral Entry

The following diagram illustrates the central role of GAK in the CME pathway utilized by viruses for cellular entry.

GAK_Viral_Entry cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Virus Virus Receptor Receptor Virus->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment CCV Clathrin-Coated Vesicle Clathrin_Pit->CCV Endocytosis AP2 AP-2 Complex AP2->Clathrin_Pit Assembly GAK GAK GAK->AP2 Phosphorylation (activates) GAK->CCV Uncoating Hsc70 Hsc70 Hsc70->CCV Uncoating Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Clathrin Dissociation Viral_Genome Viral Genome Release Uncoated_Vesicle->Viral_Genome

Caption: GAK's role in clathrin-mediated viral entry.

GAK in Cancer: A Novel Mitotic Vulnerability

While the role of GAK in CME can influence cancer progression by modulating growth factor receptor signaling, recent evidence has unveiled a more direct and critical role for GAK in mitosis.[][14] This discovery has positioned GAK as a promising therapeutic target in cancers that are particularly dependent on its mitotic functions, such as Diffuse Large B-cell Lymphoma (DLBCL).[15][16][17]

Mechanism of Action in Cancer

In contrast to its role in viral diseases, the therapeutic targeting of GAK in cancer, particularly DLBCL, focuses on its function in cell cycle progression.[18][19] GAK is essential for proper mitotic spindle formation and chromosome alignment during metaphase.[20] Inhibition of GAK's kinase activity leads to defects in the mitotic spindle, triggering the spindle assembly checkpoint (SAC), which results in a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[15][18][19] This effect is particularly pronounced in cancer cells with a deficiency in the retinoblastoma (RB) tumor suppressor, suggesting a synthetic lethal interaction.[15][18] The selective GAK inhibitor, SGC-GAK-1, has been shown to induce these effects and reduce tumor burden in preclinical models of DLBCL.[15][21]

Signaling Pathway in Mitotic Progression

The following diagram depicts the involvement of GAK in the regulation of mitotic spindle assembly, a critical process for cell division that is targeted in cancer therapy.

GAK_Mitosis cluster_cell_cycle Mitosis GAK GAK Centrosome_Maturation Centrosome Maturation GAK->Centrosome_Maturation Spindle_Assembly Mitotic Spindle Assembly GAK->Spindle_Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Mitotic_Arrest Mitotic Arrest (G2/M) Spindle_Assembly->Mitotic_Arrest Defects lead to Proper_Mitosis Successful Mitosis Chromosome_Alignment->Proper_Mitosis GAK_Inhibitor GAK Inhibitor (e.g., SGC-GAK-1) GAK_Inhibitor->GAK Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: GAK's role in mitotic progression and the effect of its inhibition.

Quantitative Data on GAK Inhibitors

The development of specific GAK inhibitors and the repurposing of existing drugs have provided valuable tools to probe GAK function and assess its therapeutic potential. The following table summarizes key quantitative data for selected GAK inhibitors.

InhibitorTarget(s)Ki (nM)KD (nM)Cellular IC50 (nM)Reference(s)
SGC-GAK-1 GAK3.14.5~50-100 (in some cancer cell lines)[14][21]
Erlotinib EGFR, GAK-3.4 (for GAK)Varies by cell line[9]
Sunitinib Multiple kinases including AAK1, GAK--Varies by cell line[11]
Isothiazolo[5,4-b]pyridines GAKLow nanomolar-~1500-3000 (antiviral EC50)[9]

Experimental Protocols

In Vitro GAK Kinase Assay (ADP-Glo™ Based)

This protocol is designed to measure the kinase activity of GAK by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

  • Recombinant human GAK enzyme

  • GAK substrate (e.g., histone H1 or a specific peptide)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (GAK inhibitors)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) control.

  • Add 2.5 µL of a 2X GAK enzyme solution prepared in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mix prepared in kinase buffer. The final concentrations of ATP should be at or near the Km for GAK.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is inversely correlated with GAK activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Viral Pseudoparticle Entry Assay

This assay is used to assess the effect of GAK inhibitors on the entry of viruses that utilize CME. It employs non-replicating viral pseudoparticles carrying a reporter gene (e.g., luciferase).

Materials:

  • Viral pseudoparticles (e.g., HCVpp, SARS-CoV-2pp) expressing a reporter gene.

  • Target cells susceptible to viral entry (e.g., Huh-7 cells for HCVpp).

  • Complete growth medium.

  • Test compounds (GAK inhibitors).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom assay plates.

Procedure:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.

  • Infect the cells with viral pseudoparticles in the presence of the compound.

  • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Remove the medium and lyse the cells.

  • Add luciferase assay reagent to the cell lysate and measure the luminescence.

  • The reduction in luciferase signal in compound-treated cells compared to the vehicle control indicates inhibition of viral entry.

  • Calculate the percent inhibition and determine the EC50 values.

Immunofluorescence Microscopy of Mitotic Spindle

This protocol allows for the visualization of the mitotic spindle and chromosome alignment in cancer cells treated with GAK inhibitors.

Materials:

  • Cancer cell line (e.g., DLBCL cell line).

  • Glass coverslips.

  • Complete growth medium.

  • Test compound (GAK inhibitor).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBST).

  • Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes).

  • Fluorescently labeled secondary antibodies.

  • DAPI (for DNA staining).

  • Antifade mounting medium.

  • Confocal microscope.

Procedure:

  • Grow cells on glass coverslips in a multi-well plate.

  • Treat the cells with the GAK inhibitor or vehicle control for a predetermined time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on glass slides using antifade mounting medium.

  • Image the cells using a confocal microscope to visualize the mitotic spindle morphology and chromosome alignment.

Conclusion

Cyclin G-associated kinase stands at the crossroads of viral pathogenesis and cancer biology, presenting a unique and promising therapeutic target. Its well-defined role in clathrin-mediated endocytosis provides a clear rationale for the development of broad-spectrum antiviral agents. Concurrently, the discovery of its critical function in mitotic progression, particularly in certain cancer contexts like DLBCL, opens up new avenues for targeted cancer therapy. The availability of potent and selective chemical probes, coupled with robust experimental assays, will undoubtedly accelerate the translation of GAK-targeted therapies from the laboratory to the clinic. Further research into the diverse substrates and regulatory mechanisms of GAK will continue to unveil its complex cellular functions and solidify its standing as a key therapeutic target in modern drug discovery.

References

An In-depth Technical Guide to the Structural Biology of Cyclin G-Associated Kinase (GAK) and Its Inhibitor Binding Conformations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cyclin G-Associated Kinase (GAK)

Cyclin G-associated kinase (GAK), also known as auxilin 2, is a ubiquitously expressed serine/threonine kinase that plays a crucial role in fundamental cellular processes.[1][2] Initially identified as an association partner of cyclin G and cyclin-dependent kinase 5 (CDK5), GAK is a key regulator of clathrin-mediated trafficking, which is essential for both endocytic and secretory pathways.[1][2][3] Beyond its cytoplasmic functions, GAK is also involved in nuclear processes, including the proper maturation of centrosomes and the progression of mitosis.[2][3][4]

GAK's involvement in various cellular functions has implicated it in several diseases. It has emerged as a promising drug target for the treatment of viral infections like Hepatitis C Virus (HCV), where it is essential for viral entry and assembly.[1][5] Furthermore, GAK is over-expressed in certain cancers, such as osteosarcoma, and its expression levels have been correlated with the aggressiveness of prostate cancer.[4] Genome-wide association studies have also linked single nucleotide polymorphisms in the GAK gene to an increased susceptibility to Parkinson's disease.[4]

The Structural Landscape of GAK

The GAK protein is a multi-domain protein. The N-terminal region contains the functional Ser/Thr protein kinase domain, which is capable of phosphorylating substrates like histone H1.[6] The C-terminal portion of GAK is highly homologous to the neuronal protein auxilin and consists of three key subdomains: a tensin-like domain, a clathrin-binding domain, and a J-domain.[4][6] The J-domain is responsible for interacting with the molecular chaperone Hsc70, which facilitates the uncoating of clathrin-coated vesicles.[6]

The catalytic domain of GAK exhibits significant plasticity, a feature that contributes to it being a frequent off-target for many clinical kinase inhibitors.[3][7] X-ray crystallography studies have been instrumental in elucidating the structural details of this domain.

Conformational States of the GAK Kinase Domain

Crystal structures have revealed that the GAK catalytic domain can exist in different conformations.[3][7] An apo structure of GAK showed a dimeric, inactive state, which is mediated by an unusual interaction of the activation segment.[3][7] To capture different conformational states, single-chain antibodies known as nanobodies have been employed.[3]

  • Inactive Dimeric State: Co-crystallization with the nanobody NbGAK_4 trapped GAK in a dimeric arrangement similar to the apo structure.[3][7]

  • Active Monomeric State: In contrast, the nanobody NbGAK_1 captured a monomeric form of GAK with a well-ordered activation segment, which is representative of an active kinase.[3][7]

The ability to trap GAK in these distinct conformations is crucial for the rational design of inhibitors that can specifically target either the active or inactive state of the kinase.[3]

Available GAK Crystal Structures

Several crystal structures of the human GAK kinase domain, both in its apo form and in complex with various inhibitors, have been deposited in the Protein Data Bank (PDB).

PDB IDDescriptionResolution (Å)
4O38 Crystal structure of the human cyclin G associated kinase (GAK)-
4C57 GAK in complex with nanobody 1 and Wee1/Chk1 inhibitor-
4C58 GAK in complex with nanobody 1 and indirubin E804-
4C59 GAK in complex with nanobody 4-
4Y8D Crystal structure of GAK complexed with a selective isothiazolo[5,4-b]pyridine inhibitor (12i)2.10

GAK's Role in Cellular Signaling

GAK is a central player in clathrin-mediated endocytosis (CME). It facilitates the binding of clathrin to the plasma membrane and the trans-Golgi network.[2][3] GAK recruits both clathrin and the adaptor protein complex 2 (AP-2) to the plasma membrane.[1] It phosphorylates the μ subunit of AP-2 (AP2M1) at residue T156, which enhances its binding to cargo proteins and promotes vesicle assembly and internalization.[1] The C-terminal J-domain of GAK interacts with Hsc70 to mediate the uncoating of clathrin baskets, a critical step in recycling the clathrin machinery.[6]

Down-regulation of GAK has been shown to have profound effects on receptor signaling, such as that of the epidermal growth factor receptor (EGFR).[8] This suggests that GAK's role extends beyond simple vesicle formation and uncoating, influencing the trafficking and signaling of key cellular receptors.[8]

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Proteins CCV Clathrin-Coated Vesicle Cargo->CCV Vesicle Formation Receptor Receptor Receptor->Cargo binds AP2 AP-2 Complex AP2->Cargo binds AP2->CCV Vesicle Formation Clathrin Clathrin Clathrin->AP2 assembles Clathrin->CCV Vesicle Formation GAK GAK GAK->AP2 recruits & phosphorylates μ subunit GAK->CCV Vesicle Formation Hsc70 Hsc70 GAK->Hsc70 interacts with (J-domain) CCV->Hsc70 recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Hsc70->CCV uncoats Recycled_Clathrin Recycled Clathrin & AP-2 Uncoated_Vesicle->Recycled_Clathrin

Figure 1: GAK's role in clathrin-mediated endocytosis.

GAK Inhibitors and Their Binding Conformations

The development of potent and selective GAK inhibitors is an active area of research, driven by its potential as a therapeutic target. Several classes of inhibitors have been identified, and co-crystallization studies have provided detailed insights into their binding modes.

Classes of GAK Inhibitors
  • Isothiazolo[5,4-b]pyridines: This class of compounds has been identified as potent and selective GAK inhibitors, with some displaying low nanomolar binding affinity.[1][5] Co-crystallization experiments show that they act as type I ATP-competitive inhibitors.[1][5]

  • SGC-GAK-1: This compound is a potent and selective chemical probe for GAK with a Ki of 3.1 nM.[9] It has been instrumental in studying the cellular functions of GAK.[10]

  • 4-Anilino-quin(az)olines: These inhibitors have been designed to target the water network within the GAK ATP-binding site, providing a strategy for achieving high potency and selectivity.[11][12]

  • Other Inhibitors: Several commercially available kinase inhibitors, such as the approved anticancer drug erlotinib, have been found to potently inhibit GAK, although often with significant off-target effects.[1][5]

Inhibitor Binding Mode

Structural studies have revealed that most GAK inhibitors bind in a typical type-I, ATP-competitive manner.[1][3] For example, the co-crystal structure of GAK with the isothiazolo[5,4-b]pyridine inhibitor 12i showed the compound binding to the ATP pocket with the helix αC and the DFG motif in an active conformation.[1] A key interaction observed was a hydrogen bond between the nitrogen of the isothiazolo moiety and the backbone amide of Cys126.[1] This interaction with a small gatekeeper residue may contribute to the inhibitor's selectivity for GAK.[1]

Quantitative Inhibitor Binding Data

The potency of GAK inhibitors is typically quantified by their dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

InhibitorTypeKd (nM)Ki (nM)IC50 (nM)
Erlotinib EGFR/GAK Inhibitor3.4--
SGC-GAK-1 (Compound 11) Selective GAK Probe1.9, 4.5 (ITC)3.1-
GAK inhibitor 49 Selective GAK Inhibitor-0.5456 (cell)
Compound 12g Isothiazolo[5,4-b]pyridine---
Compound 12i Isothiazolo[5,4-b]pyridine---
BMT-090605 AAK1/GAK Inhibitor--60
AAK1-IN-7 AAK1/GAK Inhibitor--80 (EC50)
AAK1-IN-8 Pan-NAK Inhibitor--190 (EC50)

Note: Kd, Ki, and IC50 values are context-dependent and can vary based on the specific assay conditions. It is important to consult the primary literature for detailed experimental parameters.[13][14][15]

Experimental Protocols

Detailed experimental methodologies are critical for the successful structural and functional characterization of GAK and its inhibitors.

X-ray Crystallography of GAK

The determination of GAK's crystal structure, alone or in complex with inhibitors, generally follows these steps:

  • Protein Expression and Purification: The human GAK catalytic domain is typically expressed in an insect cell or E. coli system. For phasing, selenomethionine (SeMet)-labeled protein can be produced.[3] The protein is then purified to homogeneity using techniques like affinity and size-exclusion chromatography.[1][3]

  • Complex Formation (for co-crystallization): For inhibitor or nanobody complexes, the purified GAK is incubated with a molar excess of the inhibitor or nanobody. The resulting complex is often purified by size-exclusion chromatography to remove unbound components.[3]

  • Crystallization: The purified protein or complex is concentrated and subjected to crystallization screening using methods like sitting-drop or hanging-drop vapor diffusion.[3] Specific conditions, such as precipitant type, buffer pH, and temperature, are optimized to obtain diffraction-quality crystals. For example, apo-GAK crystals have been grown in 1.0 M succinic acid (pH 7.0) and 0.1 M Bis-Tris propane (pH 7.0).[3]

  • Data Collection and Processing: Crystals are cryoprotected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed and scaled using software packages like HKL3000.[3]

  • Structure Solution and Refinement: The structure is solved using methods like Multi-wavelength Anomalous Dispersion (MAD) for SeMet-labeled protein or molecular replacement if a homologous structure is available. The initial model is then refined using programs like REFMAC to improve its fit to the electron density map.[3]

Inhibitor Binding Affinity Assays

Several biophysical techniques can be used to quantitatively measure the binding affinity of inhibitors to GAK.

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (inhibitor) to a ligand (GAK) immobilized on the chip.

    • Methodology:

      • Purified GAK is immobilized onto a sensor chip (e.g., CM5 chip). The amount of immobilized protein is kept low to minimize mass transport limitations.[3]

      • Serial dilutions of the kinase inhibitor are prepared in a suitable running buffer.

      • The inhibitor solutions are injected over the sensor chip surface for a defined association time, followed by an injection of buffer alone for the dissociation phase.[3]

      • The resulting sensorgrams (response units vs. time) are processed, double-referenced for buffer effects and non-specific binding, and fitted to a suitable binding model (e.g., 1:1 Langmuir interaction) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[3]

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

    • Methodology:

      • A solution of purified GAK is placed in the sample cell of the calorimeter.

      • A solution of the inhibitor is loaded into the injection syringe.

      • The inhibitor is titrated into the GAK solution in a series of small injections.

      • The heat change associated with each injection is measured.

      • The resulting data are integrated and fit to a binding model to determine the thermodynamic parameters of the interaction.[10]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:

    • Principle: This is a competition binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

    • Methodology:

      • The assay components (e.g., GST-tagged GAK, a lanthanide-labeled anti-GST antibody, and a fluorescently labeled ATP-competitive tracer) are combined.

      • In the absence of a competing inhibitor, the tracer binds to GAK, bringing the donor (lanthanide) and acceptor (tracer) into close proximity, resulting in a high FRET signal.

      • A test compound is added in various concentrations. If it binds to GAK's ATP pocket, it displaces the tracer, leading to a decrease in the FRET signal.

      • The data are used to generate a dose-response curve from which the IC50 or Ki can be determined.[10][12]

Experimental_Workflow cluster_protein Protein Production cluster_structural Structural Analysis (X-ray Crystallography) cluster_binding Binding Analysis Expression GAK Gene Expression (e.g., Insect Cells) Purification Protein Purification (Affinity, SEC) Expression->Purification Crystallization Crystallization Screening (with/without Inhibitor) Purification->Crystallization Binding_Assay Binding Affinity Assay (SPR, ITC, TR-FRET) Purification->Binding_Assay Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution PDB_Model 3D Structural Model Structure_Solution->PDB_Model PDB_Model->Structure_Solution informs Binding_Data Quantitative Data (Kd, Ki, IC50) Binding_Assay->Binding_Data Binding_Data->PDB_Model correlates with

Figure 2: Experimental workflow for GAK structural and inhibitor analysis.

Conclusion

The structural and functional characterization of Cyclin G-associated kinase has provided significant insights into its roles in clathrin-mediated trafficking and cell cycle progression. The high-resolution crystal structures of GAK, particularly the capture of distinct active and inactive conformations, have laid a solid foundation for understanding its regulation and enzymatic activity.[3] Furthermore, the elucidation of binding modes for various inhibitor classes offers a clear roadmap for the structure-based design of novel therapeutic agents. The availability of potent and selective chemical probes, combined with robust experimental protocols for structural and binding analysis, will continue to facilitate the exploration of GAK biology and the development of next-generation inhibitors targeting GAK-associated diseases.

References

In Vitro Enzymatic Activity of GAK Inhibitor 49 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in cellular trafficking events, particularly clathrin-mediated endocytosis. Its involvement in various pathological processes, including viral entry, cancer progression, and neurodegenerative diseases, has positioned GAK as an attractive therapeutic target. GAK inhibitor 49 hydrochloride is a potent and selective ATP-competitive inhibitor of GAK. This technical guide provides an in-depth overview of the in vitro enzymatic activity of this compound, including detailed experimental protocols and a summary of its inhibitory profile.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueDescription
Ki 0.54 nMThe inhibition constant, representing the intrinsic binding affinity of the inhibitor to the GAK enzyme.[1]
Cellular IC50 56 nMThe half-maximal inhibitory concentration in a cellular context, indicating the inhibitor's potency within a biological system.[1][2]
Selectivity
AAK1 IC5028 µMThe half-maximal inhibitory concentration against Adaptor-Associated Kinase 1, demonstrating high selectivity for GAK.[1]
BMP2K IC5063 µMThe half-maximal inhibitory concentration against Bone Morphogenetic Protein 2-Inducible Kinase, indicating significant selectivity.[1]
STK16 IC50>100 µMThe half-maximal inhibitory concentration against Serine/Threonine Kinase 16, showing very weak inhibition.[1]

Experimental Protocols

The determination of the in vitro enzymatic activity of this compound typically employs a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

In Vitro GAK Kinase Assay (ADP-Glo™ Format)

1. Reagents and Materials:

  • Recombinant human GAK enzyme

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., a generic kinase substrate like myelin basic protein, or analysis of GAK autophosphorylation)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In each well of the assay plate, add the following components:

    • Kinase buffer

    • Recombinant GAK enzyme (concentration to be optimized for linear reaction kinetics)

    • This compound at various concentrations (including a DMSO vehicle control).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and substrate to each well. The final ATP concentration should be at or near the Km for GAK, if known, to ensure accurate determination of ATP-competitive inhibition.

  • Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[3][4]

  • ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[3][4]

  • Luminescence Measurement: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[5] Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence data is used to calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Preincubation Pre-incubation (Inhibitor + GAK) Compound_Prep->Preincubation Kinase_Mix Kinase Reaction Mix (GAK, Buffer) Kinase_Mix->Preincubation Initiation Reaction Initiation (+ ATP/Substrate) Preincubation->Initiation Incubation Reaction Incubation Initiation->Incubation Termination Reaction Termination (+ ADP-Glo™ Reagent) Incubation->Termination Detection Signal Generation (+ Kinase Detection Reagent) Termination->Detection Measurement Luminescence Reading Detection->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: Workflow for determining the in vitro IC50 of this compound.

GAK Signaling Pathway in Clathrin-Mediated Endocytosis

GAK_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Transmembrane Receptor Vesicle Clathrin-Coated Vesicle Receptor->Vesicle Internalization AP2 AP2 Complex Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Receptor Forms Coated Pit GAK GAK GAK->AP2 Phosphorylates (AP2M1 subunit) Hsc70 Hsc70 GAK->Hsc70 Co-factor for Atp1a3 Atp1a3 (Na+/K+-ATPase) GAK->Atp1a3 Phosphorylates Sipa1l1 Sipa1l1 GAK->Sipa1l1 Phosphorylates cSrc c-Src cSrc->GAK Phosphorylates (Activates) GAK_inhibitor GAK Inhibitor 49 Hydrochloride GAK_inhibitor->GAK Inhibits Hsc70->Vesicle Uncoating Endosome Early Endosome Vesicle->Endosome Fusion Atp1a3->Receptor Regulates Trafficking

References

GAK Inhibitor 49 Hydrochloride: A Technical Guide for Investigating Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin G-associated kinase (GAK) has emerged as a compelling therapeutic target for Parkinson's disease (PD), primarily due to its genetic association with the disease and its functional role in pathways concerning α-synuclein and Leucine-Rich Repeat Kinase 2 (LRRK2), two key proteins in PD pathogenesis. This technical guide provides an in-depth overview of GAK inhibitor 49 hydrochloride, a potent and selective tool for investigating the cellular functions of GAK. This document outlines the inhibitor's biochemical properties, details experimental protocols for its use in PD-relevant assays, and illustrates the key signaling pathways involved. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in preclinical studies aimed at validating GAK as a therapeutic target and exploring its potential for disease modification in Parkinson's.

Introduction to GAK and its Role in Parkinson's Disease

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase involved in clathrin-mediated membrane trafficking. Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the GAK gene as risk factors for sporadic Parkinson's disease. Functionally, GAK is implicated in the cellular processing of α-synuclein, the primary component of Lewy bodies, the pathological hallmark of PD. Furthermore, GAK has been identified as an interactor of LRRK2, another key genetic determinant of PD. These connections position GAK as a critical node in the molecular pathways underlying PD pathogenesis, making it an attractive target for therapeutic intervention.

This compound: A Potent and Selective Chemical Probe

This compound is a potent, ATP-competitive, and highly selective inhibitor of GAK.[1][2] Its utility as a research tool stems from its ability to specifically modulate GAK activity, thereby allowing for the elucidation of its cellular functions.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValueNotes
Ki (GAK) 0.54 nMATP-competitive inhibition.[1]
Cellular IC50 (GAK) 56 nM
IC50 (AAK1) 28 µMWeak inhibitory effect.[1]
IC50 (BMP2K) 63 µMWeak inhibitory effect.[1]
IC50 (STK16) >100 µMWeak inhibitory effect.[1]
Binding Affinity (RIPK2) Not specifiedShows binding to RIPK2.[1]

Table 2: Physicochemical and Formulation Data

PropertyValueSource
Molecular Formula C₂₀H₂₂N₂O₅ · HCl
Molecular Weight 406.86 g/mol
Solubility (DMSO) ≥ 14.29 mg/mL
In Vivo Formulation Example 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of GAK in Parkinson's disease using this compound.

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of this compound against purified GAK enzyme.

Materials:

  • Recombinant human GAK enzyme

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Enzyme and Substrate Preparation: Dilute the GAK enzyme and peptide substrate in kinase assay buffer to the desired concentrations.

  • Reaction Setup: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the diluted GAK enzyme to each well and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based α-Synuclein Aggregation Assay

This protocol assesses the effect of GAK inhibition on the aggregation of α-synuclein in a cellular model.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing α-synuclein.

  • This compound.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Thioflavin S or antibodies against aggregated α-synuclein (e.g., anti-pS129-α-synuclein).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Reagents for Western blotting or immunofluorescence.

Procedure:

  • Cell Plating: Seed the SH-SY5Y-α-synuclein cells in 96-well plates for imaging or larger formats for biochemical analysis.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

  • Induction of Aggregation (Optional): Aggregation can be induced by stressors such as rotenone or pre-formed α-synuclein fibrils.

  • Analysis of Aggregation:

    • Immunofluorescence: Fix the cells, permeabilize, and stain with an antibody specific for aggregated α-synuclein or Thioflavin S. Acquire images using a high-content imaging system and quantify the number and intensity of aggregates.

    • Western Blotting: Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze the amount of aggregated α-synuclein in the insoluble fraction by Western blotting.

  • Data Analysis: Compare the levels of α-synuclein aggregation in inhibitor-treated cells to vehicle-treated controls.

Assessment of α-Synuclein-Induced Toxicity

This protocol evaluates the impact of GAK inhibition on cell viability in the presence of toxic α-synuclein species.

Materials:

  • Primary cortical neurons or a neuronal cell line.

  • Recombinant α-synuclein oligomers or fibrils.

  • This compound.

  • Cell viability assay reagent (e.g., CellTiter-Glo®, Promega, or MTT).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

Procedure:

  • Cell Culture: Culture primary neurons or neuronal cells to the desired confluency.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2-4 hours.

  • Toxicity Induction: Add pre-formed α-synuclein oligomers or fibrils to the cell culture medium and incubate for 24-72 hours.

  • Viability Measurement: Measure cell viability using a chosen assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control and determine the protective effect of the GAK inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving GAK and a typical experimental workflow for evaluating GAK inhibitors.

GAK_Signaling_Pathway cluster_0 GAK-Mediated Regulation of α-Synuclein GAK GAK endocytosis Clathrin-Mediated Endocytosis GAK->endocytosis Regulates autophagy Autophagy/ Lysosomal Degradation GAK->autophagy Modulates alpha_syn α-Synuclein Monomer alpha_syn_agg α-Synuclein Aggregates (Lewy Bodies) alpha_syn->alpha_syn_agg Aggregation toxicity Neuronal Toxicity alpha_syn_agg->toxicity LRRK2 LRRK2 LRRK2->GAK Interacts with endocytosis->alpha_syn Internalization autophagy->alpha_syn_agg Clearance of GAK_Inhibitor_Workflow cluster_1 Experimental Workflow for GAK Inhibitor Evaluation start Start: GAK Inhibitor 49 HCl invitro In Vitro Kinase Assay (Determine IC50) start->invitro cell_based Cell-Based Assays (α-Syn Aggregation & Toxicity) invitro->cell_based Validated Potency target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) cell_based->target_engagement Cellular Efficacy animal_model In Vivo Parkinson's Disease Model cell_based->animal_model Promising Cellular Phenotype analysis Data Analysis & Interpretation animal_model->analysis

References

Methodological & Application

Application Notes and Protocols for GAK Inhibitor 49 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GAK inhibitor 49 hydrochloride is a potent and highly selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK).[1][2][3][4] These application notes provide a comprehensive overview and experimental protocols for the utilization of this inhibitor in a cell culture setting.

GAK, a serine/threonine kinase, is a crucial regulator of clathrin-mediated endocytosis, vesicle trafficking, and cell cycle progression.[1][] Its involvement in various pathological conditions, including viral infections like Hepatitis C, and cancers such as prostate and osteosarcoma, makes it a significant target for therapeutic research.[][6][7][8]

Quantitative Data Summary

ParameterValueNotesReference
Binding Affinity (Ki) 0.54 nMATP-competitive inhibition.[1][2][9]
Cellular IC50 56 nM[1][2][3][9][10][11]
Off-Target Activity Weak inhibition of AAK1 (IC50 = 28 µM), BMP2K (IC50 = 63 µM), and STK16 (IC50 > 100 µM). Some binding to RIPK2 has also been observed.Over 500-fold selectivity for GAK over AAK1 and BMP2K.[2][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of GAK in clathrin-mediated endocytosis and a general experimental workflow for assessing the impact of this compound on cultured cells.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 recruits Cargo Cargo Cargo->Receptor Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK GAK->AP2 Hsc70 Hsc70 GAK->Hsc70 recruits Hsc70->CCV uncoats CCV->Hsc70 recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle GAK_inhibitor GAK inhibitor 49 hydrochloride GAK_inhibitor->GAK inhibits

Caption: GAK's role in clathrin-mediated endocytosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding Inhibitor_Prep 2. Prepare GAK inhibitor 49 hydrochloride dilutions Treatment 3. Treat cells with inhibitor (e.g., 24-72 hours) Inhibitor_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western 4b. Western Blot (e.g., for p-AP2M1) Treatment->Western Microscopy 4c. Microscopy (e.g., for endocytosis tracking) Treatment->Microscopy Data_Analysis 5. Data Analysis Viability->Data_Analysis Western->Data_Analysis Microscopy->Data_Analysis

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (Molecular Weight: 406.86 g/mol ), add 245.8 µL of DMSO.

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest (e.g., Huh-7.5 for HCV studies, prostate or osteosarcoma cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A common starting range for an IC50 of 56 nM would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-AP2M1

As GAK is known to phosphorylate the µ2 subunit of the AP-2 complex (AP2M1), assessing the phosphorylation status of this protein can serve as a marker of GAK inhibition.[1]

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AP2M1, anti-total-AP2M1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AP2M1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AP2M1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

These protocols provide a foundation for investigating the cellular effects of this compound. Optimization of cell density, inhibitor concentration, and treatment duration is recommended for each specific cell line and experimental goal.

References

Preparing Stock Solutions of GAK Inhibitor 49 Hydrochloride in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of stock solutions of GAK inhibitor 49 hydrochloride in dimethyl sulfoxide (DMSO). Adherence to this protocol will help ensure the accuracy, reproducibility, and integrity of experimental results.

Introduction

This compound is a potent and highly selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK), with a reported Ki of 0.54 nM and a cellular IC50 of 56 nM.[1][2][3] It has been identified as a valuable tool for studying the cellular functions of GAK, which is implicated in clathrin-mediated membrane trafficking and viral entry. Accurate preparation of stock solutions is the first critical step in any experiment involving this compound. This protocol outlines the necessary steps and best practices for dissolving and storing this compound.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 406.86 g/mol [1][2][3]
CAS Number 2930378-91-7[1][2][4]
Appearance White to yellow solid[3]
Solubility in DMSO 14.29 mg/mL (35.12 mM) with ultrasonic assistance. Another source indicates up to 62.5 mg/mL (168.74 mM) with ultrasonic assistance. It is noted that hygroscopic DMSO can significantly impact solubility.[1][5]
Recommended Storage (Powder) 4°C, sealed from moisture.[1][3]
Recommended Storage (Stock Solution in DMSO) -20°C for up to 1 month; -80°C for up to 6 months.[3][6]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.07 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • moles x Molecular Weight ( g/mol ) = mass (g)

      • 0.00001 moles x 406.86 g/mol = 0.0040686 g = 4.07 mg

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the compound. For a 10 mM solution from 4.07 mg, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particulates. It is noted that the use of fresh, non-hygroscopic DMSO is crucial for optimal solubility.[5]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]

Visualizations

The following diagrams illustrate the experimental workflow and a representative signaling pathway where GAK plays a role.

GAK_Inhibitor_Stock_Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh GAK Inhibitor 49 HCl Equilibrate->Weigh Prevents condensation Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate If not fully dissolved Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store Minimizes freeze-thaw GAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin Clathrin Receptor->Clathrin Recruitment AP2 AP-2 Complex Clathrin->AP2 GAK GAK Vesicle Clathrin-Coated Vesicle GAK->Vesicle Uncoating AP2->GAK Inhibitor GAK Inhibitor 49 HCl Inhibitor->GAK

References

Application Notes and Protocols for GAK Inhibitor 49 Hydrochloride in Hepatitis C Virus (HCV) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a cellular serine/threonine kinase, has been identified as a critical host factor for the lifecycle of the Hepatitis C virus (HCV). GAK plays a pivotal role in clathrin-mediated endocytosis and intracellular trafficking, processes that are hijacked by HCV for viral entry and assembly.[1][2][3][4] GAK inhibitor 49 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of GAK, making it a valuable tool for investigating the role of GAK in HCV replication and for the development of novel host-targeting antiviral therapies.[5][6]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in HCV research.

Mechanism of Action

This compound exerts its antiviral effect by targeting two distinct stages of the HCV lifecycle: viral entry and assembly.[7] GAK is essential for the phosphorylation of the μ1 subunit of the adaptor protein complex 2 (AP-2), a key event in the formation of clathrin-coated pits required for viral endocytosis.[1] By inhibiting GAK's kinase activity, this compound prevents AP-2-mediated HCV entry into the host cell. Furthermore, GAK is also implicated in the assembly of new viral particles, and its inhibition disrupts this process.[1][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound and representative data for other selective GAK inhibitors in the context of HCV research.

Table 1: Kinase Inhibitory Activity of this compound [5][6]

Kinase TargetKi (nM)Cellular IC50 (nM)
GAK0.5456
AAK1>28,000-
BMP2K>63,000-
STK16>100,000-

Table 2: Representative Antiviral Activity and Cytotoxicity of Selective GAK Inhibitors against HCV

No specific EC50 or CC50 data is available for this compound in the public domain. The data below is representative of other potent and selective GAK inhibitors (e.g., isothiazolo[5,4-b]pyridines).[7]

CompoundHCV GenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Representative GAK Inhibitor2a (Jc1)0.5 - 2.0>25>12.5 - >50

Experimental Protocols

1. Preparation of this compound Stock Solution

  • For in vitro experiments: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles. Further dilute the stock solution in cell culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • For in vivo experiments: A suggested formulation for administration is to first dissolve the compound in DMSO, then dilute with a vehicle such as PEG300, Tween-80, and saline.[5] For example, a 1.43 mg/mL working solution can be prepared by mixing 100 μL of a 14.3 mg/mL DMSO stock with 400 μL PEG300, 50 μL Tween-80, and 450 μL saline.[5] It is recommended to prepare this working solution fresh on the day of use.[5]

2. In Vitro HCV Infection Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against HCV infection in cell culture.

  • Materials:

    • Huh-7.5 cells (or other HCV-permissive cell lines)

    • Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

    • HCVcc (cell culture-produced HCV, e.g., Jc1 strain)

    • This compound

    • Luciferase assay reagent (if using a reporter virus)

    • 96-well plates

  • Procedure:

    • Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the culture medium from the cells and pre-treat the cells with the diluted inhibitor for 1-2 hours.

    • Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 in the presence of the inhibitor.

    • Incubate the plates for 48-72 hours at 37°C.

    • Quantify HCV infection. This can be done by:

      • Luciferase Assay (for reporter viruses): Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

      • Immunofluorescence Staining: Fix and permeabilize the cells, then stain for an HCV protein (e.g., NS5A) using a specific primary antibody and a fluorescently labeled secondary antibody.

      • RT-qPCR: Extract total RNA and quantify HCV RNA levels.

    • Calculate the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

3. Cytotoxicity Assay

This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of this compound.

  • Materials:

    • Huh-7.5 cells

    • Complete DMEM medium

    • This compound

    • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or XTT)

    • 96-well plates

  • Procedure:

    • Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Treat the cells with the same serial dilutions of this compound used in the infection assay.

    • Incubate the plates for the same duration as the infection assay (48-72 hours).

    • Measure cell viability using a commercially available kit according to the manufacturer's instructions.

    • Calculate the CC50 value by plotting cell viability against the inhibitor concentration. The Selectivity Index (SI) can then be calculated as CC50 / EC50.

4. HCV Entry Assay using Pseudoparticles (HCVpp)

This assay specifically assesses the effect of the inhibitor on the viral entry step.

  • Materials:

    • Huh-7.5 cells

    • HCVpp (lentiviral or retroviral particles pseudotyped with HCV E1/E2 glycoproteins and carrying a reporter gene like luciferase)

    • This compound

    • 96-well plates

  • Procedure:

    • Seed Huh-7.5 cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

    • Infect the cells with HCVpp in the presence of the inhibitor.

    • Incubate for 4-6 hours, then replace the medium with fresh medium containing the inhibitor.

    • Incubate for an additional 48-72 hours.

    • Measure reporter gene expression (e.g., luciferase activity).

    • Determine the IC50 for entry inhibition.

5. Analysis of AP2M1 Phosphorylation

This protocol evaluates the direct effect of this compound on its cellular target.

  • Materials:

    • Huh-7.5 cells

    • This compound

    • PP2A inhibitor (e.g., calyculin A)

    • Lysis buffer

    • Antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1

    • Western blotting reagents and equipment

  • Procedure:

    • Treat Huh-7.5 cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

    • To stabilize the phosphorylated state of AP2M1, treat the cells with a PP2A inhibitor (e.g., 50 nM calyculin A) for the last 1 hour of the inhibitor treatment.[1]

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting using antibodies against phosphorylated AP2M1 and total AP2M1.

    • Quantify the band intensities to determine the ratio of phosphorylated AP2M1 to total AP2M1.

Visualizations

Signaling Pathway of GAK in HCV Entry

GAK_HCV_Entry cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HCV HCV Virion Receptor HCV Receptors HCV->Receptor Binding Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis GAK GAK AP2 AP-2 Complex GAK->AP2 Phosphorylates AP2M1 subunit pAP2M1 p-AP2M1 Clathrin Clathrin pAP2M1->Clathrin Recruits Clathrin->Endocytosis Mediates GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->GAK Inhibits

Caption: GAK's role in HCV entry via AP-2 phosphorylation.

Experimental Workflow for Evaluating this compound

GAK_Inhibitor_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Inhibitor_Prep Prepare GAK Inhibitor 49 Hydrochloride Stock Infection_Assay HCV Infection Assay (Determine EC50) Inhibitor_Prep->Infection_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Inhibitor_Prep->Cytotoxicity_Assay Entry_Assay HCV Entry Assay (HCVpp) Inhibitor_Prep->Entry_Assay Phospho_Assay AP2M1 Phosphorylation Assay Inhibitor_Prep->Phospho_Assay Data_Analysis Calculate EC50, CC50, SI Analyze Target Engagement Infection_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Entry_Assay->Data_Analysis Phospho_Assay->Data_Analysis

Caption: Workflow for assessing GAK inhibitor's anti-HCV activity.

References

Application Notes and Protocols: GAK Inhibitor 49 Hydrochloride in Dengue Virus Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a cellular serine/threonine kinase, has been identified as a critical host factor for the lifecycle of several viruses, including the dengue virus (DENV). GAK plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for viral entry into host cells.[] Additionally, GAK is involved in the intracellular trafficking and egress of new viral particles.[] Consequently, inhibiting GAK presents a promising host-targeted antiviral strategy that could be effective against all four serotypes of DENV and potentially exhibit a high barrier to resistance.

GAK inhibitor 49 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of GAK. Its application in dengue virus research is focused on elucidating the precise role of GAK in the viral lifecycle and evaluating its potential as an antiviral therapeutic agent. These application notes provide an overview of its use, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

GAK, in conjunction with the chaperone protein Hsc70, facilitates the uncoating of clathrin-coated vesicles, a crucial step in clathrin-mediated endocytosis.[] By inhibiting the kinase activity of GAK, this compound disrupts this process. This disruption interferes with the entry of DENV into the host cell. Furthermore, as GAK is also implicated in the trafficking of viral components for assembly and egress, its inhibition can also impede the production and release of new virions.

Data Presentation

The following table summarizes the available quantitative data for this compound and related GAK inhibitors. It is important to note that while a specific anti-dengue virus EC50 for this compound is not publicly available, the data for related compounds demonstrate the potential of GAK inhibition as an anti-dengue strategy.

Compound NameTargetKi (nM)IC50 (nM)EC50 (µM) against DENVNotes
This compound GAK0.54[2][3][4][5]56 (cellular)[2][3][6]Not availablePotent and highly selective GAK inhibitor. The reported IC50 is a general cellular IC50, not specific to DENV inhibition.
GAK inhibitor 2GAKNot available241.049[7][8][9]Demonstrates direct antiviral activity against dengue virus.
EPHA2/A4/GAK-IN-1GAK, EPHA2, EPHA419.2 (KD for GAK)Not availableNot availableShows antiviral activity and prevents dengue virus infection of Huh7 liver cells.[2][8]

Mandatory Visualizations

Signaling Pathway of GAK in Clathrin-Mediated Endocytosis

GAK_Pathway Role of GAK in Clathrin-Mediated Endocytosis and DENV Entry DENV Dengue Virus Receptor Host Cell Receptor DENV->Receptor 1. Attachment Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit 2. Internalization Plasma_Membrane Plasma Membrane CCV Clathrin-Coated Vesicle Clathrin_Pit->CCV 3. Vesicle Formation Endosome Early Endosome CCV->Endosome 4. Trafficking Clathrin_Triskelion Clathrin Triskelion CCV->Clathrin_Triskelion Recycling Viral_RNA_Release Viral RNA Release into Cytoplasm Endosome->Viral_RNA_Release 6. Fusion & Release GAK GAK GAK->CCV 5. Uncoating Hsc70 Hsc70 Hsc70->CCV GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->GAK Inhibition

Caption: GAK's role in DENV entry via clathrin-mediated endocytosis.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow Workflow for Assessing Antiviral Activity of GAK Inhibitor 49 cluster_preparation Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Culture 1. Culture susceptible cells (e.g., Vero, Huh-7) Infection 4. Infect cells with DENV in the presence of inhibitor Cell_Culture->Infection Compound_Dilution 2. Prepare serial dilutions of This compound Compound_Dilution->Infection Virus_Stock 3. Prepare DENV stock Virus_Stock->Infection Plaque_Assay 5a. Plaque Assay Infection->Plaque_Assay Luciferase_Assay 5b. Luciferase Reporter Assay Infection->Luciferase_Assay siRNA_Assay 5c. GAK Knockdown (Validation) Infection->siRNA_Assay Data_Analysis 6. Determine EC50/IC50 Plaque_Assay->Data_Analysis Luciferase_Assay->Data_Analysis siRNA_Assay->Data_Analysis

Caption: General workflow for testing the antiviral efficacy of GAK inhibitors.

Experimental Protocols

Plaque Assay for Determining Viral Titer Reduction

This protocol is used to quantify the amount of infectious virus particles and determine the EC50 of the GAK inhibitor.

Materials:

  • Susceptible cell line (e.g., Vero or BHK-21 cells)

  • 6-well or 12-well plates

  • Dengue virus stock

  • This compound

  • Culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Overlay medium (e.g., culture medium with 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Formalin (10%) for fixing

Procedure:

  • Cell Seeding: Seed Vero or BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Mix each dilution with an equal volume of DENV suspension (at a concentration that produces countable plaques). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-inhibitor mixture. Incubate for 2 hours at 37°C, gently rocking the plates every 15-20 minutes.

  • Overlay: After incubation, remove the inoculum and overlay the cells with the overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

  • Fixing and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixing, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the inhibitor concentration.

Luciferase Reporter Assay for High-Throughput Screening

This assay utilizes a recombinant dengue virus expressing a luciferase reporter gene to enable rapid and quantitative assessment of antiviral activity.

Materials:

  • Luciferase-reporter DENV (e.g., DENV-Luc)

  • Susceptible cell line (e.g., Huh-7 or BHK-21 cells)

  • 96-well or 384-well white, clear-bottom plates

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in 96-well or 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Add DENV-Luc to the wells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a cell viability control. Calculate the percentage of inhibition for each concentration and determine the EC50 value.

siRNA-Mediated Knockdown of GAK for Target Validation

This protocol is used to confirm that the antiviral effect observed is indeed due to the inhibition of GAK.

Materials:

  • siRNA targeting GAK

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or other serum-free medium

  • Susceptible cell line

  • Dengue virus

  • qRT-PCR or Western blot reagents for knockdown validation

Procedure:

  • siRNA Transfection: Transfect cells with GAK-specific siRNA or non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for GAK knockdown.

  • Knockdown Validation: Harvest a subset of cells to confirm GAK knockdown by qRT-PCR (to measure mRNA levels) or Western blot (to measure protein levels).

  • DENV Infection: Infect the remaining transfected cells with DENV.

  • Analysis of Viral Replication: After 24-48 hours of infection, quantify viral replication. This can be done by measuring viral RNA levels (qRT-PCR), viral protein expression (Western blot or immunofluorescence), or infectious virus production (plaque assay).

  • Data Interpretation: A significant reduction in dengue virus replication in cells treated with GAK-specific siRNA compared to the non-targeting control confirms the importance of GAK for viral replication.

Conclusion

This compound is a valuable tool for studying the role of GAK in the dengue virus lifecycle. Its high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of viral entry and egress. While further studies are needed to determine its specific antiviral efficacy against dengue virus, the available data on related GAK inhibitors are promising. The protocols outlined above provide a framework for researchers to investigate the antiviral potential of GAK inhibition and to validate GAK as a therapeutic target for dengue fever.

References

Application Note & Protocol: ADP-Glo™ Kinase Assay for Profiling GAK Inhibitor 49 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for utilizing the ADP-Glo™ Kinase Assay to determine the inhibitory activity of GAK inhibitor 49 hydrochloride on Cyclin G-Associated Kinase (GAK). GAK, a serine/threonine kinase, is a key regulator of clathrin-mediated endocytosis and has been identified as a potential therapeutic target in various diseases, including cancer and viral infections.[1][2][3][4][5] this compound is a potent and selective ATP-competitive inhibitor of GAK.[1][6][7] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][9][10][11][12] This protocol is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and characterization.

Introduction

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase involved in fundamental cellular processes.[2][13] It plays a crucial role in the uncoating of clathrin-coated vesicles by assisting Hsc70 and phosphorylating the μ2 subunit of the adaptor protein 2 (AP2).[1][2] Through its involvement in clathrin-mediated trafficking, GAK influences receptor signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway.[2] Dysregulation of GAK activity has been implicated in the pathogenesis of several diseases, making it an attractive target for therapeutic intervention.[3][4]

This compound is a highly potent and selective ATP-competitive inhibitor of GAK, with a reported Ki of 0.54 nM and a cellular IC50 of 56 nM.[1][6][7][14][15] The ADP-Glo™ Kinase Assay offers a sensitive and high-throughput method to characterize the inhibitory potential of compounds like this compound. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[8][9][10][11][12]

Data Presentation

The inhibitory activity of this compound is summarized in the table below. This data is compiled from publicly available sources.

CompoundTarget KinaseKi (nM)Cellular IC50 (nM)Mechanism of ActionSelectivity
This compoundGAK0.5456ATP-competitiveHighly selective, with weak inhibition of AAK1, BMP2K, and STK16 at much higher concentrations. Also shows binding to RIPK2.[1][6][7]

Signaling Pathway and Experimental Workflow

GAK Signaling Pathway

The following diagram illustrates the role of GAK in clathrin-mediated endocytosis.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 Adaptor Protein 2 (AP2) Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Clathrin->Clathrin Hsc70 Hsc70 Clathrin->Hsc70 uncoating GAK GAK GAK->AP2 phosphorylates μ2 subunit ADP ADP GAK->ADP GAK->Hsc70 assists ATP ATP ATP->GAK GAK_inhibitor GAK inhibitor 49 hydrochloride GAK_inhibitor->GAK inhibits (ATP-competitive)

Caption: Role of GAK in clathrin-mediated endocytosis and its inhibition.

Experimental Workflow

The workflow for the ADP-Glo™ kinase assay to determine the IC50 of this compound is depicted below.

ADP_Glo_Workflow start Start reagent_prep Prepare Reagents: - GAK Enzyme - Substrate - ATP - GAK inhibitor 49 HCl (serial dilution) - ADP-Glo™ Reagents start->reagent_prep plate_setup Set up Kinase Reaction (in 384-well plate): - Add inhibitor/vehicle - Add GAK enzyme - Add substrate/ATP mix to initiate reagent_prep->plate_setup incubation1 Incubate at Room Temperature (e.g., 60 minutes) plate_setup->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at Room Temperature (40 minutes) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at Room Temperature (30-60 minutes) add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Plot Luminescence vs. Inhibitor Concentration - Calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for GAK inhibitor IC50 determination using ADP-Glo™ assay.

Experimental Protocol

This protocol is adapted from the general ADP-Glo™ Kinase Assay technical manuals.[9][11][12] Users should optimize conditions for their specific experimental setup.

Materials and Reagents
  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP, 10 mM

    • ADP, 10 mM

  • Recombinant human GAK enzyme

  • GAK substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate if available)

  • This compound (MedChemExpress, Cat. No. HY-111585A or similar)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO (for inhibitor dilution)

  • White, opaque 384-well assay plates (low volume)

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Reagent Preparation
  • Kinase Reaction Buffer: Prepare a 1X working solution of the kinase reaction buffer.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination. Further dilute these into the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • ATP Solution: Thaw the 10 mM Ultra Pure ATP stock. Dilute to the desired working concentration (e.g., 25 µM) in the kinase reaction buffer. The optimal ATP concentration should be at or near the Km of GAK for ATP, if known.

  • GAK Enzyme Solution: Thaw the GAK enzyme on ice. Dilute to the desired working concentration in kinase reaction buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal in the linear range of the assay.

  • Substrate Solution: Prepare the substrate at the desired working concentration in the kinase reaction buffer.

  • ADP-Glo™ Reagent: Equilibrate to room temperature before use.

  • Kinase Detection Reagent: Prepare according to the manufacturer's instructions by combining the Kinase Detection Buffer and Kinase Detection Substrate. Equilibrate to room temperature before use.

Assay Procedure (384-well plate format)

The following procedure is a guideline for a total reaction volume that can be scaled as needed, maintaining the recommended reagent ratios.[16]

  • Set up Kinase Reaction (5 µL total volume):

    • Add 1.25 µL of the serially diluted this compound or vehicle (DMSO in kinase buffer) to the appropriate wells of a 384-well plate.

    • Add 1.25 µL of GAK enzyme solution to all wells.

    • To initiate the kinase reaction, add 2.5 µL of a 2X ATP/substrate mixture.

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

  • Stop Reaction and ATP Depletion:

    • After the kinase reaction incubation, equilibrate the plate to room temperature if it was incubated at a different temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and initiate the luciferase reaction.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]

  • Measure Luminescence:

    • Measure the luminescence using a plate reader. An integration time of 0.25-1 second per well is a good starting point.

Data Analysis
  • Controls: Include "no enzyme" controls (background) and "no inhibitor" controls (maximum activity).

  • IC50 Determination:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Conclusion

This application note provides a comprehensive protocol for the use of the ADP-Glo™ Kinase Assay to characterize the inhibitory activity of this compound against GAK. The combination of a potent and selective inhibitor with a robust and sensitive assay system allows for accurate determination of inhibitor potency and can be a valuable tool in drug discovery and kinase research.

References

Application Notes and Protocols for High-Throughput Screening Assays Using GAK Inhibitor 49 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, a fundamental process for viral entry, receptor-mediated endocytosis, and intracellular signaling. Its involvement in various pathological conditions, including viral infections like Hepatitis C (HCV) and cancer, has positioned GAK as an attractive therapeutic target. GAK inhibitor 49 hydrochloride is a potent, highly selective, and ATP-competitive inhibitor of GAK.[1][2][3][4][5] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize GAK inhibitors, with a specific focus on the application of this compound as a reference compound.

Introduction to GAK and this compound

GAK is a key regulator of clathrin-coated vesicle trafficking.[6] It is essential for the uncoating of clathrin from vesicles, a process required for the recycling of clathrin and adaptor proteins for subsequent rounds of endocytosis. The kinase activity of GAK is critical for this process and for overall cell viability.[6] Dysregulation of GAK function has been implicated in the lifecycle of viruses that rely on clathrin-mediated endocytosis for entry into host cells.[7][8]

This compound is a powerful tool for studying the biological functions of GAK and for the development of novel therapeutics. It exhibits a high degree of selectivity for GAK over other kinases, making it an excellent probe for dissecting GAK-specific signaling pathways.[1][4]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, which are essential for its use as a control compound in HTS assays.

ParameterValueSpeciesAssay TypeReference
Ki 0.54 nMHumanBiochemical[1][2][4]
Cellular IC50 56 nM-Cell-based[1][2][4][5]
Selectivity >50-fold over nearest kinase-Kinase Panel Screen[9]
Off-Target Binding RIPK2--[1][2][4]
Weak Inhibition AAK1, BMP2K, STK16-Biochemical[1][4]

GAK Signaling Pathway in Clathrin-Mediated Endocytosis

The diagram below illustrates the central role of GAK in the clathrin-mediated endocytosis pathway. GAK is recruited to clathrin-coated pits and facilitates the uncoating of clathrin from newly formed vesicles by phosphorylating auxilin. Inhibition of GAK leads to the accumulation of clathrin-coated vesicles and disruption of downstream cellular processes.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Adaptor Adaptor Proteins (AP-2) Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin Adaptor->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Fission Hsc70 Hsc70 CCV->Hsc70 Recruitment Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Uncoating GAK GAK Auxilin Auxilin GAK->Auxilin Phosphorylation Hsc70->GAK Recruitment Auxilin->Clathrin Dissociation Endosome Early Endosome Uncoated_Vesicle->Endosome Fusion GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->GAK Inhibition

Caption: GAK's role in clathrin-mediated endocytosis and its inhibition.

High-Throughput Screening (HTS) Experimental Protocols

Biochemical HTS Assay: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the kinase activity.

Materials:

  • Recombinant human GAK

  • GAK substrate (e.g., a generic kinase substrate like Myelin Basic Protein, or a more specific peptide substrate if known)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Test compounds

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

  • White, opaque 384-well assay plates

Experimental Workflow:

HTS_Biochemical_Workflow A 1. Compound Dispensing (50 nL test compound/control in DMSO) B 2. GAK Enzyme Addition (5 µL of 2X GAK solution) A->B C 3. Incubation (15 min at RT) B->C D 4. Reaction Initiation (5 µL of 2X Substrate/ATP mix) C->D E 5. Kinase Reaction (60 min at RT) D->E F 6. ADP-Glo™ Reagent Addition (10 µL) E->F G 7. Incubation (40 min at RT) F->G H 8. Kinase Detection Reagent Addition (20 µL) G->H I 9. Incubation (30 min at RT) H->I J 10. Luminescence Reading (Plate Reader) I->J

Caption: Workflow for a biochemical HTS assay to find GAK inhibitors.

Protocol:

  • Compound Preparation: Prepare serial dilutions of test compounds and this compound in DMSO.

  • Assay Plate Preparation: Dispense 50 nL of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only for negative controls (100% activity) and wells with a high concentration of this compound for positive controls (0% activity).

  • Enzyme Addition: Add 5 µL of GAK solution (at 2X the final desired concentration in Assay Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the GAK substrate and ATP (at 2X the final desired concentration in Assay Buffer) to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and therefore inversely proportional to GAK activity.

Cell-Based HTS Assay: Viral Entry Inhibition Assay (HCV Pseudoparticle Model)

This assay measures the ability of compounds to inhibit the entry of a virus that utilizes clathrin-mediated endocytosis, such as Hepatitis C virus (HCV).

Materials:

  • Huh-7.5 cells (or other HCV-permissive cell lines)

  • HCV pseudoparticles (HCVpp) expressing a reporter gene (e.g., luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Test compounds

  • Luciferase assay reagent

  • White, opaque 96-well or 384-well cell culture plates

Experimental Workflow:

HTS_Cell_Based_Workflow A 1. Cell Seeding (e.g., Huh-7.5 cells) B 2. Compound Treatment (Incubate with test compounds/controls) A->B C 3. HCVpp Infection (Add HCV pseudoparticles) B->C D 4. Incubation (48-72 hours) C->D E 5. Cell Lysis & Luciferase Assay (Measure reporter gene expression) D->E F 6. Data Analysis (Determine % inhibition) E->F

Caption: Workflow for a cell-based HTS assay to find viral entry inhibitors.

Protocol:

  • Cell Seeding: Seed Huh-7.5 cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of test compounds or this compound for 1-2 hours prior to infection. Include DMSO-treated cells as a negative control.

  • HCVpp Infection: Infect the cells with HCVpp.

  • Incubation: Incubate the infected cells for 48-72 hours to allow for viral entry, gene expression, and reporter protein production.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: The luciferase signal is proportional to the efficiency of viral entry. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

Data Presentation and Interpretation

All quantitative data from HTS assays should be summarized in tables for easy comparison. Key metrics to include are:

  • IC50/EC50 values: The concentration of an inhibitor at which 50% of the maximal response is observed.

  • Z'-factor: A statistical parameter to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background (S/B) ratio: The ratio of the signal from the uninhibited control to the signal from the background or fully inhibited control.

Conclusion

This compound is a valuable research tool for investigating the roles of GAK in cellular processes and for validating HTS assays aimed at discovering novel GAK inhibitors. The protocols provided herein offer a framework for the high-throughput screening and characterization of compounds targeting GAK. Adaptation of these protocols to specific laboratory instrumentation and requirements will be necessary for optimal performance. The use of a potent and selective reference compound like this compound is crucial for the validation and quality control of these screening campaigns.

References

Application Notes and Protocols for Cell-Based IC50 Determination of GAK Inhibitor 49 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of GAK inhibitor 49 hydrochloride in a cell-based assay format. Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in critical cellular processes, including clathrin-mediated endocytosis and mitotic progression. Its role in cancer cell proliferation and survival has made it an attractive target for therapeutic development.

This compound is a potent and selective, ATP-competitive inhibitor of GAK.[1][2][3][4] Understanding its potency in a cellular context through IC50 determination is a critical step in preclinical drug development.

Data Presentation

The inhibitory activity of GAK inhibitors has been quantified across various cancer cell lines. The following tables summarize the key potency and selectivity data for GAK inhibitors, including this compound and the well-characterized chemical probe, SGC-GAK-1.

Table 1: Inhibitory Activity of this compound

ParameterValueSource
Ki 0.54 nM[1][2]
Cellular IC50 56 nM[1][2]

Table 2: Selectivity Profile of this compound

KinaseIC50Source
AAK1 28 µM[1]
BMP2K 63 µM[1]
STK16 >100 µM[1]
RIPK2 Binding reported[1][2]

Table 3: Anti-proliferative Activity of SGC-GAK-1 in Prostate Cancer Cell Lines

Cell LineIC50 (µM)Source
LNCaP 0.65[5][6]
22Rv1 0.17[5][6]
PC3 Minimal effect[6][7]
DU145 Minimal effect[6][7]

Table 4: Anti-proliferative Activity of SGC-GAK-1 in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

DLBCL SubtypeMean EC50 (µM)Source
ABC 0.2817[8]
GCB 0.6517[8]

GAK Signaling Pathways

GAK plays a dual role in cellular function, participating in both clathrin-mediated endocytosis and the regulation of mitosis.

GAK_Signaling_Pathway

Caption: GAK's dual roles in endocytosis and mitosis.

Experimental Protocols

Protocol 1: Cell-Based Assay for IC50 Determination of this compound using CellTiter-Glo®

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line of interest using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., LNCaP, 22Rv1, or a DLBCL cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Sterile, opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Culture:

    • Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

    • For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Cell Seeding:

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach (for adherent cells) and acclimatize.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Also, prepare a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest inhibitor concentration.

    • Carefully remove the medium from the wells (for adherent cells) or directly add the compound to the wells (for suspension cells).

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background control wells from all other readings.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., LNCaP, 22Rv1) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Opaque 96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 3. Compound Preparation (Serial Dilution of GAKi-49) Cell_Seeding->Compound_Prep Cell_Treatment 4. Cell Treatment (72h Incubation) Compound_Prep->Cell_Treatment Assay 5. Cell Viability Assay (CellTiter-Glo®) Cell_Treatment->Assay Data_Acquisition 6. Data Acquisition (Luminometer Reading) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Non-linear Regression) Data_Acquisition->Data_Analysis IC50_Value IC50 Value Data_Analysis->IC50_Value End End IC50_Value->End

Caption: Workflow for IC50 determination.

References

Application Note: Determining GAK Inhibitor Binding Kinetics Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, plays a crucial role in clathrin-mediated membrane trafficking, a fundamental process for receptor signaling and cellular homeostasis. GAK's involvement in various cellular processes, including the uncoating of clathrin vesicles, centrosome maturation, and its association with neurodegenerative diseases and some cancers, has made it an attractive therapeutic target.[1][2] The development of potent and selective GAK inhibitors is a key focus in drug discovery. A thorough understanding of the binding kinetics—the rates of association and dissociation—of these inhibitors is paramount for optimizing their efficacy and pharmacodynamic properties.

Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensor technology ideal for characterizing the interactions between small molecule inhibitors and their protein targets.[3][4] In a typical SPR experiment for kinase inhibitors, the kinase is immobilized on a sensor surface, and the inhibitor is flowed over this surface. The binding events are monitored as changes in the refractive index, providing quantitative data on the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3][4] This application note provides a detailed protocol for determining the binding kinetics of small molecule inhibitors to GAK using SPR.

GAK Signaling and Function

GAK is a key regulator of clathrin-mediated endocytosis. It facilitates the uncoating of clathrin-coated vesicles by recruiting Hsc70.[5] GAK also phosphorylates the μ2 subunit of the AP2 adaptor complex, which is crucial for cargo recognition and vesicle formation.[6] Dysregulation of GAK function has been implicated in several diseases, highlighting its importance as a drug target.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Clathrin-Coated Pit Clathrin-Coated Pit Clathrin->Clathrin-Coated Pit forms GAK GAK GAK->AP2 phosphorylates μ2 subunit Hsc70 Hsc70 GAK->Hsc70 recruits Clathrin-Coated Vesicle Clathrin-Coated Vesicle Hsc70->Clathrin-Coated Vesicle uncoats Inhibitor GAK Inhibitor Inhibitor->GAK inhibits Clathrin-Coated Pit->Clathrin-Coated Vesicle budding Clathrin-Coated Vesicle->GAK recruits

Figure 1. Simplified diagram of GAK's role in clathrin-mediated endocytosis and the point of intervention for GAK inhibitors.

Quantitative Data Summary

The following table summarizes the binding affinities of several known GAK inhibitors. While various techniques are used to determine these values, they provide a basis for comparison and for designing SPR experiments.

InhibitorBinding Affinity (KD or Ki)MethodReference
SGC-GAK-14.5 nM (KD)ITC[3]
Compound 12g8.3 nM (Kd)Not Specified[6]
GAK inhibitor 490.54 nM (Ki)Not Specified
AAK1-IN-780 nM (EC50)Not Specified
BMT-09060560 nM (IC50)Not Specified

Experimental Protocol: GAK Inhibitor Binding Kinetics via SPR

This protocol outlines a general procedure for analyzing the binding of a small molecule inhibitor to immobilized GAK protein using a Surface Plasmon Resonance biosensor.

Materials and Reagents
  • GAK Protein: Recombinant human GAK (kinase domain, residues 14-351) with a biotin tag for capture coupling or primary amines for amine coupling.

  • GAK Inhibitor: Small molecule inhibitor of interest, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • SPR Instrument: e.g., Biacore 3000 or similar.

  • Sensor Chips: CM5 (for amine coupling) or CAP chip (for biotin capture).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Biotin CAPture Kit: For use with CAP sensor chips.

  • Running Buffer: 50 mM Tris/HCl (pH 7.4), 150 mM NaCl, 50 µM EDTA, and 0.005% (v/v) Tween 20.[7]

  • Immobilization Buffer (for amine coupling): 10 mM Sodium Acetate, pH 5.0.

  • Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt solution, to be optimized for the specific GAK-inhibitor interaction.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis cluster_data Data Processing A1 Prepare Running Buffer B1 Activate Sensor Surface (NHS/EDC for Amine Coupling) A1->B1 A2 Prepare GAK Protein Solution B2 Immobilize GAK Protein A2->B2 A3 Prepare Inhibitor Dilution Series C2 Inject Inhibitor (Association) A3->C2 B1->B2 B3 Block Surface (Ethanolamine) B2->B3 C1 Inject Running Buffer (Baseline) B3->C1 C1->C2 C3 Inject Running Buffer (Dissociation) C2->C3 C4 Inject Regeneration Solution C3->C4 D1 Reference Surface Subtraction C3->D1 C4->C1 Next Cycle D2 Fit Data to Binding Model (e.g., 1:1 Langmuir) D1->D2 D3 Determine ka, kd, and KD D2->D3

Figure 2. Experimental workflow for SPR-based analysis of GAK inhibitor binding kinetics.

Step-by-Step Protocol

1. System Preparation:

  • Degas all buffers and solutions thoroughly.

  • Prime the SPR instrument with running buffer until a stable baseline is achieved.

2. GAK Immobilization (Amine Coupling Example):

  • A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Activate the sensor surface of the active flow cell by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject the recombinant GAK protein (diluted to 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

  • Block any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

3. Kinetic Analysis:

  • Prepare a dilution series of the GAK inhibitor in running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected KD (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • For each inhibitor concentration, perform the following injection cycle: a. Baseline: Flow running buffer over the sensor surface for 2-3 minutes to establish a stable baseline. b. Association: Inject the inhibitor solution at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 3-5 minutes) to monitor the binding event.[7] c. Dissociation: Switch back to flowing running buffer and monitor the dissociation for 5-15 minutes, or until the response returns to baseline. d. Regeneration: If necessary, inject the optimized regeneration solution to remove any remaining bound inhibitor.

  • Include several buffer-only injections (blanks) for double-referencing during data analysis.

4. Data Analysis:

  • Process the raw data by subtracting the signal from the reference flow cell and the buffer-only injections.

  • Fit the processed sensorgrams to a suitable binding model, such as the 1:1 Langmuir model, using the analysis software provided with the SPR instrument.

  • The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Conclusion

Surface Plasmon Resonance provides a robust and efficient method for the detailed kinetic characterization of GAK inhibitors. The data generated, including the association and dissociation rates, are invaluable for lead optimization in drug discovery programs. By understanding the complete kinetic profile of an inhibitor, researchers can make more informed decisions to develop compounds with improved therapeutic potential. This application note offers a comprehensive framework for implementing SPR assays to advance the study of GAK-inhibitor interactions.

References

Troubleshooting & Optimization

GAK inhibitor 49 hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GAK inhibitor 49 hydrochloride, this technical support center provides essential information on its solubility and stability. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of cyclin G-associated kinase (GAK).[1][2][3] It has a Ki of 0.54 nM and a cellular IC50 of 56 nM.[1][2][3] GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking. By inhibiting GAK, this compound can be used to study its role in various cellular processes, including viral entry and cancer biology.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to store the solid form at -20°C for up to 3 years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][7]

Q3: My this compound will not fully dissolve. What can I do?

A3: If you are experiencing solubility issues, several factors could be at play. Ensure you are using a suitable solvent and concentration as detailed in the solubility data tables below. For challenging dissolutions, gentle heating and/or sonication can be used to aid the process.[2] It is also crucial to use fresh, anhydrous solvents, especially DMSO, as the presence of moisture can reduce solubility.[7]

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue for compounds with low aqueous solubility. To mitigate precipitation, it is recommended to use a co-solvent system. For in vivo studies, formulations with PEG300, Tween-80, and saline, or with corn oil, have been shown to yield clear solutions.[1][2] For in vitro assays, consider using a lower final concentration of the compound or increasing the percentage of DMSO in the final solution, while being mindful of its potential effects on the cells.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent experimental results.
  • Possible Cause: Compound degradation due to improper storage or handling.

  • Solution: Review the storage conditions of both the solid compound and stock solutions. Ensure that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.

Issue 2: Low potency observed in cellular assays compared to in vitro data.
  • Possible Cause: The cellular IC50 can be influenced by factors such as cell membrane permeability and competition with intracellular ATP.[8]

  • Solution: Optimize the incubation time and concentration of the inhibitor. Ensure that the observed effect is not due to non-specific toxicity by including appropriate controls.

Issue 3: Difficulty in achieving the desired concentration for in vivo studies.
  • Possible Cause: The hydrochloride salt may have different solubility characteristics compared to the free base.

  • Solution: Refer to the provided in vivo formulation protocols. The use of excipients like PEG300, Tween-80, and SBE-β-CD can significantly improve solubility and bioavailability.[2]

Data Presentation

Solubility Data
SolventConcentration (mg/mL)Molarity (mM)Notes
DMSO74199.78Use fresh, anhydrous DMSO as moisture can reduce solubility.[7]
Ethanol616.19
WaterInsolubleInsoluble
In Vivo Formulation Solubility
FormulationConcentration (mg/mL)Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08Suspended Solution (requires sonication)
10% DMSO, 90% Corn Oil≥ 2.08Clear Solution

Data compiled from multiple sources.[1][2][7][9]

Stability and Storage
FormStorage Temperature (°C)Duration
Powder-203 years
Stock Solution in Solvent-801 year
Stock Solution in Solvent-201 month

Data compiled from multiple sources.[1][7]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be applied if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Protocol for In Vivo Formulation (Clear Solution)

This protocol yields a clear solution of ≥ 1.43 mg/mL.[1]

  • Prepare Stock: Prepare a 14.3 mg/mL stock solution of this compound in DMSO.

  • Mixing: For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of Saline to bring the final volume to 1 mL.

Visualizations

GAK_Signaling_Pathway cluster_membrane Clathrin-Mediated Endocytosis Clathrin Clathrin Vesicle_Formation Vesicle Formation Clathrin->Vesicle_Formation Mediates AP2 AP2 AP2->Clathrin Recruits Cargo Cargo Cargo->Vesicle_Formation GAK GAK GAK->AP2 Phosphorylates GAK_Inhibitor_49_HCl GAK_Inhibitor_49_HCl GAK_Inhibitor_49_HCl->GAK Inhibits

Caption: Signaling pathway of GAK in clathrin-mediated endocytosis and its inhibition by this compound.

Troubleshooting_Workflow start Solubility Issue Encountered check_solvent Is the correct solvent being used? start->check_solvent check_freshness Is the solvent fresh and anhydrous? check_solvent->check_freshness Yes prepare_fresh Use fresh, anhydrous solvent check_solvent->prepare_fresh No use_sonication Apply gentle heating or sonication check_freshness->use_sonication Yes check_freshness->prepare_fresh No consult_formulation Consult in vivo formulation guide for aqueous solutions use_sonication->consult_formulation Precipitation in aqueous buffer success Issue Resolved use_sonication->success Dissolved prepare_fresh->success consult_formulation->success

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

References

Technical Support Center: Optimizing GAK Inhibitor 49 Hydrochloride Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GAK inhibitor 49 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this inhibitor in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective ATP-competitive inhibitor of Cyclin G-Associated Kinase (GAK).[1][2] GAK is a serine/threonine kinase that plays crucial roles in clathrin-mediated endocytosis and mitotic progression.[3][4][5] By binding to the ATP pocket of GAK, the inhibitor blocks its kinase activity, thereby disrupting these cellular processes.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

The cellular IC50 for this compound is reported to be 56 nM.[1][2][6] However, the optimal concentration can vary depending on the cell line and experimental conditions. A good starting point for a dose-response experiment is to use a concentration range of 10 nM to 1 µM.

For a more extensively characterized GAK inhibitor, SGC-GAK-1, effective concentrations have been established in various prostate cancer cell lines. These can serve as a useful reference.[7][8][9]

Q3: What are the known off-targets for this compound?

This compound is highly selective for GAK. Its primary known off-target is Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][6] It shows weak inhibition against AAK1, BMP2K, and STK16 at much higher concentrations.[1] When interpreting experimental results, it is important to consider potential effects due to inhibition of these off-targets, especially when using higher concentrations of the inhibitor.

Q4: How should I prepare and store this compound?

  • Preparation: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C to ensure stability.[1] Avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of the inhibitor in my cell-based assay.

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend a starting range of 10 nM to 1 µM.

  • Possible Cause 2: Inhibitor degradation.

    • Solution: Ensure proper storage of the inhibitor at -20°C or -80°C.[1] Prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause 3: Cell line sensitivity.

    • Solution: Different cell lines may exhibit varying sensitivity to GAK inhibition. Consider using a positive control cell line known to be sensitive to GAK inhibition, such as LNCaP or 22Rv1 prostate cancer cells for the related inhibitor SGC-GAK-1.[7][8]

Issue 2: Observed cellular toxicity that does not seem related to GAK inhibition.

  • Possible Cause 1: Off-target effects.

    • Solution: Lower the concentration of the inhibitor to a range closer to its IC50 for GAK (56 nM).[1][2][6] Consider using a structurally different GAK inhibitor as a control to confirm that the observed phenotype is due to GAK inhibition.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and that you include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experimental setup.

Data Presentation

Table 1: Potency of this compound and a Related Probe (SGC-GAK-1)

CompoundTargetAssay TypePotency (Ki)Potency (Cellular IC50)
This compoundGAKBiochemical0.54 nM[1][2][6]56 nM[1][2][6]
SGC-GAK-1GAKBiochemical3.1 nM[7]50 ± 150 nM (LNCaP cells)[7]
SGC-GAK-1GAKBiochemical170 ± 650 nM (22Rv1 cells)[7]
SGC-GAK-1RIPK2Biochemical110 nM[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for GAK Target Engagement

This protocol provides a general framework for assessing the downstream effects of GAK inhibition.

  • Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against a potential downstream target of GAK. As GAK is involved in mitosis, you can probe for changes in the phosphorylation status of proteins involved in cell cycle progression, such as Histone H3 (pSer10), or levels of Cyclin B1.[10]

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

Visualizations

GAK_Signaling_Pathway cluster_cme Clathrin-Mediated Endocytosis Cargo Cargo Receptor Receptor Cargo->Receptor AP2 AP2 Receptor->AP2 Clathrin Clathrin AP2->Clathrin CCV Clathrin-Coated Vesicle Clathrin->CCV GAK GAK GAK->Clathrin recruits Hsc70 Hsc70 GAK->Hsc70 recruits Hsc70->CCV uncoats Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->GAK inhibits

Caption: GAK's role in clathrin-mediated endocytosis.

GAK_Mitosis_Pathway cluster_mitosis Mitotic Progression cluster_outcome Outcome of GAK Inhibition GAK GAK Centrosome_Maturation Centrosome Maturation GAK->Centrosome_Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Congression Chromosome Congression Spindle_Assembly->Chromosome_Congression Metaphase Metaphase Chromosome_Congression->Metaphase Anaphase Anaphase Metaphase->Anaphase GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->GAK inhibits Metaphase_Arrest Metaphase Arrest GAK_Inhibitor->Metaphase_Arrest Spindle_Defects Spindle Defects GAK_Inhibitor->Spindle_Defects Troubleshooting_Workflow Start Experiment with GAKi-49 HCl Problem Inconsistent or No Effect? Start->Problem Check_Concentration Optimize Concentration (Dose-Response) Problem->Check_Concentration Yes Toxicity Unexpected Toxicity? Problem->Toxicity No Check_Storage Verify Proper Storage (-20°C or -80°C) Check_Concentration->Check_Storage Check_Cell_Line Confirm Cell Line Sensitivity (Positive Control) Check_Storage->Check_Cell_Line Success Successful Experiment Check_Cell_Line->Success Check_Off_Target Lower Concentration & Use Orthogonal Inhibitor Toxicity->Check_Off_Target Yes Toxicity->Success No Check_Solvent Verify Vehicle Control (DMSO < 0.5%) Check_Off_Target->Check_Solvent Check_Solvent->Success

References

Technical Support Center: GAK Inhibitor 49 Hydrochloride and Potential RIPK2 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GAK inhibitor 49 hydrochloride on RIPK2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive, and highly selective inhibitor of Cyclin G-associated kinase (GAK).[1][2][3][4][5] GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, vesicle trafficking, and cell cycle regulation.

Q2: Is there evidence of off-target effects of this compound on RIPK2?

Yes, it has been reported that this compound also demonstrates binding to Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][4][5] This indicates a potential off-target interaction that researchers should consider during their experiments.

Q3: What is the function of RIPK2, and why is an off-target effect significant?

RIPK2 is a key signaling molecule in the innate immune system, acting downstream of Nucleotide-binding oligomerization domain-like receptors (NOD-like receptors) such as NOD1 and NOD2.[6][7] Upon activation, RIPK2 is crucial for initiating pro-inflammatory responses through the activation of NF-κB and MAPK signaling pathways. An off-target inhibition of RIPK2 could therefore lead to unintended immunosuppressive or anti-inflammatory effects in cellular models, potentially confounding experimental results.

Q4: Has the binding affinity of this compound for RIPK2 been quantitatively determined?

Currently, publicly available data does not specify a quantitative value (e.g., K_i_ or IC_50_) for the binding of this compound to RIPK2. While the interaction is known, its potency relative to GAK inhibition has not been defined in the literature. Researchers may need to determine this experimentally if it is critical for their studies.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: Potency and Selectivity of this compound

TargetK_i_ (nM)Cellular IC_50_ (nM)
GAK 0.5456
RIPK2 Not ReportedNot Reported

Table 2: Activity against other kinases

Off-Target KinaseIC_50_ (µM)
AAK1 28
BMP2K 63
STK16 >100

Data compiled from multiple sources.[1][4]

Troubleshooting Guides

This section provides guidance for specific issues that may arise when using this compound in experiments where RIPK2 signaling is relevant.

Issue 1: Unexpected Anti-inflammatory or Immunosuppressive Effects

Symptoms:

  • Reduced NF-κB activation in response to NOD1/2 ligands (e.g., MDP).

  • Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.

  • Altered cellular responses in inflammatory disease models.

Possible Cause: Off-target inhibition of RIPK2 by this compound.

Troubleshooting Steps:

  • Confirm GAK Inhibition:

    • Perform a Western blot to assess the phosphorylation status of known GAK substrates to confirm that GAK is inhibited at the concentrations used in your experiment.

  • Assess RIPK2 Pathway Activation:

    • Use an NF-κB reporter assay to quantify the effect of this compound on NOD2-mediated NF-κB activation.

    • Measure the levels of phosphorylated IκBα or p65, downstream markers of RIPK2 activation, via Western blot.

  • Perform a Dose-Response Analysis:

    • Conduct a dose-response experiment to determine the IC_50_ of this compound for both GAK and RIPK2-mediated signaling in your cellular system. This will help establish a therapeutic window where GAK is inhibited with minimal effects on RIPK2.

  • Use a Structurally Unrelated GAK Inhibitor:

    • If available, use a different, structurally distinct GAK inhibitor as a control to see if the observed phenotype is consistent across different chemical scaffolds.

Issue 2: Difficulty in Determining if a Phenotype is GAK- or RIPK2-Mediated

Symptoms:

  • An observed cellular phenotype could plausibly be caused by the inhibition of either GAK or RIPK2.

Possible Cause: Confounding off-target effects of this compound.

Troubleshooting Steps:

  • Genetic Knockdown/Knockout:

    • Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete GAK or RIPK2. Compare the phenotype of the genetic knockdown/knockout with that of the inhibitor treatment. A similar phenotype to GAK depletion suggests an on-target effect, while a phenotype resembling RIPK2 depletion points to an off-target effect.

  • Cellular Thermal Shift Assay (CETSA):

    • Perform a CETSA to confirm target engagement of this compound with both GAK and RIPK2 in your cells. This assay can provide evidence of target binding in a cellular context.

  • Rescue Experiment:

    • If possible, overexpress a resistant mutant of GAK or RIPK2 (if known) that does not bind the inhibitor. If the phenotype is rescued by the overexpression of the resistant GAK mutant, it is likely an on-target effect.

Signaling and Experimental Workflow Diagrams

GAK Signaling Pathway

GAK_Signaling GAK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 Adaptor Protein 2 (AP2) Receptor->AP2 binds Clathrin Clathrin Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin->Clathrin_Coated_Vesicle forms AP2->Clathrin recruits GAK GAK Hsc70 Hsc70 GAK->Hsc70 recruits GAK->Clathrin_Coated_Vesicle uncoats Hsc70->Clathrin_Coated_Vesicle uncoats Endosome Endosome Clathrin_Coated_Vesicle->Endosome matures into GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->GAK inhibits

Caption: GAK's role in clathrin-mediated endocytosis.

RIPK2 Signaling Pathway

RIPK2_Signaling RIPK2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits and activates TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB->IkB Gene Pro-inflammatory Genes NFkB_nuc->Gene activates transcription MDP Muramyl Dipeptide (MDP) MDP->NOD2 activates GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->RIPK2 potentially inhibits

Caption: RIPK2's role in NOD2-mediated NF-κB activation.

Experimental Workflow: Investigating Off-Target Effects

Experimental_Workflow Workflow for Investigating Off-Target Effects start Start: Observe Unexpected Phenotype dose_response Dose-Response Analysis (GAK vs. RIPK2 signaling) start->dose_response genetic_validation Genetic Validation (siRNA or CRISPR) start->genetic_validation target_engagement Target Engagement Assay (e.g., CETSA) start->target_engagement interpretation Data Interpretation dose_response->interpretation genetic_validation->interpretation target_engagement->interpretation conclusion Conclusion: On-target vs. Off-target Effect interpretation->conclusion

Caption: A logical workflow to dissect on- and off-target effects.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC_50_ Determination

Objective: To determine the concentration of this compound required to inhibit 50% of GAK or RIPK2 kinase activity in a biochemical assay.

Materials:

  • Recombinant human GAK or RIPK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl_2_, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein for RIPK2)

  • This compound serial dilutions

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of GAK or RIPK2 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be close to the K_m_ for the respective enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

Protocol 2: NF-κB Reporter Assay

Objective: To assess the effect of this compound on RIPK2-mediated NF-κB activation in a cellular context.

Materials:

  • HEK293 cells stably expressing a NOD2 receptor and an NF-κB-driven luciferase or SEAP reporter.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound serial dilutions.

  • NOD2 ligand (e.g., L18-MDP).

  • Luciferase or SEAP assay reagent.

  • 96-well cell culture plates.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with a pre-determined optimal concentration of L18-MDP for 6-24 hours. Include an unstimulated control.

  • After incubation, lyse the cells (for luciferase) or collect the supernatant (for SEAP).

  • Add the appropriate assay reagent according to the manufacturer's instructions.

  • Measure the reporter signal (luminescence or absorbance).

  • Normalize the signal of stimulated wells to the unstimulated control and calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC_50_ value as described in Protocol 1.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to GAK and RIPK2 in intact cells.

Materials:

  • Cell line of interest.

  • This compound.

  • PBS and protease inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw).

  • Centrifuge.

  • SDS-PAGE and Western blot reagents.

  • Primary antibodies against GAK and RIPK2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection system.

Procedure:

  • Treat cultured cells with this compound or DMSO (vehicle control) at a desired concentration for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble GAK and RIPK2 in the supernatant by Western blot.

  • Quantify the band intensities and plot the normalized intensity versus temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

References

Interpreting unexpected results in GAK inhibitor 49 hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GAK inhibitor 49 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and cellular assays involving this potent and selective inhibitor of Cyclin G Associated Kinase (GAK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Cyclin G Associated Kinase (GAK).[1] This means it binds to the ATP-binding pocket of the GAK enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. It has a high affinity for GAK, with a reported Ki of 0.54 nM and a cellular IC50 of 56 nM.[1]

Q2: Are there any known off-targets for this compound?

A2: Yes, this compound has been shown to have binding activity towards Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] When designing experiments and interpreting results, it is crucial to consider potential phenotypes that may arise from the inhibition of RIPK2. For cellular studies, it is advisable to use a structurally distinct RIPK2 inhibitor as a control to delineate GAK-specific effects from off-target effects.[2]

Q3: Why is there a significant difference between the biochemical (Ki) and cellular (IC50) potency of this compound?

A3: The difference between the biochemical potency (Ki = 0.54 nM) and cellular potency (IC50 = 56 nM) is expected for an ATP-competitive inhibitor.[1][2] In a biochemical assay with low ATP concentrations, the inhibitor can bind to the enzyme more readily. However, within a cell, the inhibitor must compete with physiological concentrations of ATP (in the millimolar range), which are much higher than the inhibitor's Ki. This competition necessitates a higher concentration of the inhibitor to achieve 50% inhibition in a cellular environment.[2] Other factors such as cell membrane permeability and drug efflux pumps can also contribute to this difference.

Q4: What is the role of GAK in cellular signaling?

A4: GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated trafficking, which is essential for processes like endocytosis and intracellular transport.[3][4] GAK phosphorylates the μ subunits of adaptor protein complexes AP-1 and AP-2, which facilitates the assembly of clathrin coats on vesicles.[3] This function is critical for various cellular processes, including viral entry (e.g., Hepatitis C Virus) and receptor signaling.[4]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing inhibitor potency. Variability in IC50 values can arise from several experimental factors.

Table 1: Troubleshooting Inconsistent IC50 Values

Potential Cause Recommended Action Expected Outcome
Variability in ATP Concentration (Biochemical Assays) Standardize the ATP concentration across all assays. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration close to the Km value for GAK for sensitive measurements.Consistent IC50 values that reflect the inhibitor's potency under defined conditions.
Inconsistent Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase during the experiment. Monitor cell morphology and doubling time.[5]Reduced variability in cellular responses to the inhibitor, leading to more reproducible IC50 values.
Variable Cell Seeding Density Optimize and standardize the cell seeding density to ensure cells are in an exponential growth phase throughout the assay. Overconfluent or sparse cultures can exhibit altered sensitivity to inhibitors.[5]Uniform cell growth and response, resulting in more consistent IC50 data.
Compound Solubility and Stability Visually inspect stock and working solutions for precipitation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[5] Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells.The inhibitor remains in solution at the tested concentrations, ensuring accurate dosing and reliable results.
Assay Reagent Interference Run control experiments with the inhibitor and assay reagents in the absence of cells to check for direct interference (e.g., quenching of a fluorescent signal).[5]Identification and mitigation of any artifacts caused by the inhibitor interacting with the assay components.
Problem 2: Weaker Than Expected or No Inhibitory Effect in Cellular Assays

Observing a weaker-than-expected effect or a complete lack of activity in a cellular context can be perplexing, especially when the inhibitor is potent in biochemical assays.

Table 2: Troubleshooting Weak or No Cellular Activity

Potential Cause Recommended Action Expected Outcome
Poor Cell Permeability Although designed to be cell-permeable, uptake can vary between cell lines. Consider using a different cell line or performing a cell permeability assay.Determination of whether the lack of effect is due to the inhibitor's inability to reach its intracellular target.
Drug Efflux by Transporters Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein). Co-incubate with a known efflux pump inhibitor to see if the potency of this compound is restored.Increased intracellular concentration of the inhibitor, leading to a more potent inhibitory effect if efflux is the issue.
Target Not Expressed or Not Essential in the Chosen Cell Line Confirm the expression of GAK in your cell line using techniques like Western blot or qPCR. The GAK pathway may not be critical for the survival or proliferation of the specific cell line being used.Validation that the target is present and that the cellular model is appropriate for studying GAK inhibition.
Incorrect Assay Endpoint The chosen assay endpoint (e.g., cell viability) may not be affected by GAK inhibition in your cell model or within the experimental timeframe. Measure a more direct and proximal downstream marker of GAK activity, such as the phosphorylation of one of its substrates.A more sensitive and direct readout of GAK inhibition, which may reveal an effect even if a global endpoint like cell viability is unchanged.
Compound Degradation Ensure proper storage of the compound (-20°C or -80°C in a desiccated environment).[1] Prepare fresh working solutions from a new stock.Restoration of inhibitory activity if compound degradation was the underlying issue.

Experimental Protocols

Protocol 1: In Vitro GAK Kinase Assay (ADP-Glo™ Format)

This protocol is for measuring the in vitro kinase activity of GAK and the potency of this compound using a luminescence-based ADP detection assay.

Materials:

  • Recombinant GAK enzyme

  • GAK substrate (e.g., a suitable peptide substrate)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or DMSO control to the wells of the assay plate.

    • Add 10 µL of a solution containing the GAK enzyme and substrate in Kinase Buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km of GAK for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of GAK inhibition.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Format)

This protocol measures the binding of this compound to GAK in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding a GAK-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96- or 384-well plates

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the GAK-NanoLuc® fusion plasmid according to the manufacturer's protocol.

    • Plate the transfected cells in the assay plates and incubate for 18-24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

    • Add the diluted inhibitor or vehicle control to the wells containing the transfected cells.

    • Immediately add the tracer to all wells.

    • Incubate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • The BRET ratio will decrease as the inhibitor displaces the tracer from the GAK-NanoLuc® fusion protein.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Visualizations

GAK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin_Coated_Pit Receptor->Clathrin_Coated_Pit Recruitment AP2_Complex AP2_Complex Clathrin_Coated_Pit->AP2_Complex Association Endocytic_Vesicle Endocytic_Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Internalization Clathrin Clathrin AP2_Complex->Clathrin Recruitment GAK GAK GAK->AP2_Complex Phosphorylation (Activation) GAK_Inhibitor_49 GAK Inhibitor 49 Hydrochloride GAK_Inhibitor_49->GAK Inhibition Clathrin->Clathrin_Coated_Pit Assembly Downstream_Signaling Downstream_Signaling Endocytic_Vesicle->Downstream_Signaling Initiates Troubleshooting_Workflow Start Unexpected Result Check_Compound 1. Verify Compound (Integrity, Solubility) Start->Check_Compound Check_Assay 2. Review Assay Conditions (ATP, Reagents, Controls) Check_Compound->Check_Assay Check_Cells 3. Assess Cellular System (Health, Target Expression) Check_Assay->Check_Cells Analyze_Data 4. Re-evaluate Data (Normalization, Curve Fitting) Check_Cells->Analyze_Data Conclusion Identify Root Cause Analyze_Data->Conclusion

References

Improving the selectivity of GAK inhibitor 49 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GAK inhibitor 49 hydrochloride. Our goal is to help you improve the selectivity of your experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, ATP-competitive inhibitor of Cyclin G-associated kinase (GAK) with a high affinity (Ki of 0.54 nM) and a cellular IC50 of 56 nM.[1][2][3] Its primary known off-target is Receptor-Interacting Protein Kinase 2 (RIPK2).[2][3][4] It also exhibits weak inhibitory effects on AAK1, BMP2K, and STK16 at significantly higher concentrations.[2][3]

Q2: Why am I observing effects that are inconsistent with known GAK signaling pathways?

A2: Unexpected cellular phenotypes can arise from the off-target inhibition of RIPK2. GAK is primarily involved in clathrin-mediated endocytosis and vesicle trafficking. In contrast, RIPK2 is a key mediator of inflammatory signaling pathways, particularly downstream of NOD1 and NOD2 receptors.[5][6] If your experimental phenotype involves inflammatory responses, it is likely due to the off-target effects on RIPK2.

Q3: How can I confirm if the observed effects in my experiment are on-target (GAK) or off-target (RIPK2)?

A3: To dissect the on-target versus off-target effects, consider the following control experiments:

  • Use a structurally different GAK inhibitor: Employ a GAK inhibitor with a distinct chemical scaffold that has a different off-target profile. If the phenotype persists, it is more likely to be an on-target GAK effect.

  • Rescue experiments: In a cell line with GAK knocked down or knocked out, the effects of the inhibitor should be diminished if they are on-target.

  • RIPK2 knockout/knockdown cells: Test the inhibitor in cells lacking RIPK2. If the phenotype disappears, it confirms the effect is mediated by RIPK2.

  • Downstream signaling analysis: Use techniques like Western blotting to probe the phosphorylation status of known downstream substrates of both GAK (e.g., AP2M1) and RIPK2 (e.g., NF-κB pathway activation).

Troubleshooting Guide: Improving Selectivity

Issue: Off-target RIPK2 inhibition is confounding my results.

Root Cause Analysis:

The ATP-binding pockets of GAK and RIPK2 share structural similarities, leading to the cross-reactivity of ATP-competitive inhibitors like GAK inhibitor 49. To improve selectivity, modifications can be made to the inhibitor to exploit the subtle differences between the two kinase active sites.

Strategies for Optimization:

  • Structural Modification of the Inhibitor:

    • Targeting Adjacent Pockets: Structure-based drug design can be employed to modify GAK inhibitor 49 to extend into less conserved regions adjacent to the ATP-binding site. Both GAK and RIPK2 have unique pockets near the ATP-binding site that can be targeted to enhance selectivity.[5][6]

    • Exploiting the Activation Loop: The activation loop is a less conserved region among kinases. Designing derivatives of GAK inhibitor 49 that interact with the activation loop of GAK but not RIPK2 can significantly improve selectivity.[6][7]

    • Allosteric Inhibition: Explore the development of inhibitors that bind to allosteric sites, which are distinct from the highly conserved ATP-binding pocket. A potential second binding site has been identified in GAK which could be a target for developing selective allosteric inhibitors.

  • Experimental Design and Controls:

    • Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound in your experiments to minimize off-target effects. Perform a dose-response curve to determine the optimal concentration that inhibits GAK without significantly affecting RIPK2.

    • Use Multiple Cell Lines: The expression levels of GAK and RIPK2 can vary between cell lines. Using multiple cell lines can help to distinguish between on-target and off-target effects.

Data Presentation

Table 1: Potency and Selectivity Profile of this compound

TargetParameterValueReference(s)
GAK Ki 0.54 nM [2][4]
GAK Cellular IC50 56 nM [1]
RIPK2BindingReported[2][3][4]
AAK1IC5028 µM[2][3]
BMP2KIC5063 µM[2][3]
STK16IC50>100 µM[2][3]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

To comprehensively assess the selectivity of this compound, a kinome-wide binding assay is recommended. Commercial services like Eurofins DiscoverX's KINOMEscan™ can be utilized for this purpose.[8][9]

Methodology:

  • Assay Principle: The assay is based on a competitive binding format where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR.

  • Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Submit the compound to the service provider for screening against their kinase panel (e.g., scanMAX panel of 468 kinases) at a single concentration (e.g., 1 µM or 10 µM). c. The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding.

  • Data Analysis: The data can be visualized using a TREEspot™ diagram, which maps the inhibitor's interactions across the human kinome. Calculate a selectivity score (S-score) to quantify the inhibitor's selectivity.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

To confirm target engagement in a cellular context and differentiate between GAK and RIPK2 inhibition, a NanoBRET™ assay can be employed.

Methodology:

  • Principle: This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase in live cells. The inhibitor competes with the tracer, leading to a decrease in the BRET signal.

  • Procedure: a. Co-transfect cells with plasmids encoding for NanoLuc®-GAK or NanoLuc®-RIPK2 and a HaloTag®-transporter protein. b. Culture the cells and treat with the NanoBRET™ tracer and varying concentrations of this compound. c. Measure the BRET signal using a luminometer.

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 for both GAK and RIPK2.

Visualizations

GAK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Clathrin_Coated_Pit Clathrin_Coated_Pit Receptor->Clathrin_Coated_Pit Internalization Clathrin_Coated_Vesicle Clathrin_Coated_Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle AP2_Complex AP2_Complex AP2_Complex->Clathrin_Coated_Pit GAK GAK GAK->AP2_Complex Phosphorylates GAK->Clathrin_Coated_Vesicle Recruitment Hsc70 Hsc70 Hsc70->Clathrin_Coated_Vesicle Uncoated_Vesicle Uncoated_Vesicle Clathrin_Coated_Vesicle->Uncoated_Vesicle Uncoating GAK_Inhibitor_49 GAK Inhibitor 49 Hydrochloride GAK_Inhibitor_49->GAK Inhibits

Caption: GAK's role in clathrin-mediated endocytosis.

RIPK2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates NF_kappaB NF-κB IKK_Complex->NF_kappaB Activates Inflammatory_Genes Inflammatory Gene Transcription NF_kappaB->Inflammatory_Genes GAK_Inhibitor_49 GAK Inhibitor 49 Hydrochloride GAK_Inhibitor_49->RIPK2 Inhibits Experimental_Workflow Start Start: Unexpected Phenotype Hypothesis Hypothesis: Off-target effect via RIPK2 Start->Hypothesis Kinome_Scan Kinome-wide Selectivity Profiling Hypothesis->Kinome_Scan Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET) Hypothesis->Cellular_Assay Knockout_Models Use GAK and RIPK2 Knockout/Knockdown Cell Lines Hypothesis->Knockout_Models Downstream_Analysis Analyze Downstream Signaling Pathways (Western Blot) Hypothesis->Downstream_Analysis Conclusion Conclusion: On-target vs. Off-target Kinome_Scan->Conclusion Cellular_Assay->Conclusion Knockout_Models->Conclusion Downstream_Analysis->Conclusion

References

Storage and handling recommendations for GAK inhibitor 49 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with GAK inhibitor 49 hydrochloride. Below you will find storage and handling recommendations, solubility data, experimental protocols, and troubleshooting guidance to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound is available as a powder and in pre-dissolved solutions. For optimal stability, the solid form should be stored at 4°C, sealed, and protected from moisture[1][2]. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3][4].

Q2: How should I dissolve this compound powder?

A2: The recommended solvent for creating stock solutions is DMSO[1][5]. For complete dissolution, ultrasonic treatment may be necessary[1]. It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced in the presence of moisture[5].

Q3: Can I prepare aqueous working solutions from my DMSO stock?

A3: Direct dilution of the DMSO stock into aqueous media may lead to precipitation of the compound. For cell-based assays, it is advisable to dilute the stock solution into the cell culture medium at a final DMSO concentration that is non-toxic to the cells (typically <0.5%). For in vivo studies, specific formulation protocols using solvents like PEG300, Tween-80, and saline are recommended to ensure solubility and bioavailability[3][4].

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and highly selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK)[3][4][6][7]. GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, vesicle trafficking, and cell cycle regulation[8][][10]. By inhibiting GAK, this compound can interfere with these cellular processes, making it a valuable tool for studying cancer and viral infections[8][11][12].

Quantitative Data Summary

Storage and Stability
FormStorage TemperatureDurationSpecial Conditions
Powder 4°C-Sealed, away from moisture[1][2]
Stock Solution -20°C1 monthSealed, away from moisture[3][4][5]
-80°C6 monthsSealed, away from moisture[3][4][5]
Solubility
SolventConcentrationNotes
DMSO ≥ 14.29 mg/mLUltrasonic assistance may be required. Use fresh, anhydrous DMSO[1][5].
Ethanol 6 mg/mL-
Water Insoluble-

Experimental Protocols

General Protocol for Cell-Based Assays
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.

    • Use sonication to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Cell Treatment:

    • Culture cells to the desired confluency in appropriate multi-well plates.

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (e.g., <0.5%).

    • Remove the existing medium from the cells and replace it with the medium containing the GAK inhibitor or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired duration of the experiment.

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation, cell viability assays (e.g., MTT or CellTiter-Glo), or cell cycle analysis by flow cytometry.

Visual Guides

Signaling Pathway: GAK's Role in Clathrin-Mediated Endocytosis

GAK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP-2 AP-2 Receptor->AP-2 Recruits Clathrin Clathrin AP-2->Clathrin Recruits Coated_Pit Coated_Pit Clathrin->Coated_Pit Forms GAK GAK GAK->AP-2 Phosphorylates μ2 subunit Coated_Vesicle Coated_Vesicle GAK->Coated_Vesicle Mediates Uncoating with Hsc70 Hsc70 Hsc70 Uncoated_Vesicle Uncoated Vesicle Endosome Endosome Uncoated_Vesicle->Endosome Coated_Pit->Coated_Vesicle Internalization Coated_Vesicle->Uncoated_Vesicle Uncoating

Caption: GAK's role in clathrin-mediated endocytosis.

Experimental Workflow: Cell-Based Assay

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Media Prepare_Stock->Prepare_Working Culture_Cells Culture Cells to Desired Confluency Treat_Cells Treat Cells with Inhibitor/Vehicle Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Analysis Perform Downstream Analysis (e.g., Western Blot, Viability Assay) Harvest_Cells->Downstream_Analysis End End Downstream_Analysis->End

Caption: Workflow for a typical cell-based assay.

Troubleshooting Guide

Logical Troubleshooting Flow

Troubleshooting_Flow Issue Encountering an Issue? Precipitation Precipitation Observed? Issue->Precipitation Yes Inactivity Inhibitor Inactive? Issue->Inactivity No Check_Solvent Use fresh, anhydrous DMSO. Apply sonication. Precipitation->Check_Solvent During Stock Preparation Check_Dilution Lower final concentration. Use appropriate formulation for in vivo studies. Precipitation->Check_Dilution In Aqueous Solution Off_Target Off-Target Effects? Inactivity->Off_Target No Check_Storage Stored at recommended temperature? Aliquoted to avoid freeze-thaw? Inactivity->Check_Storage Check Storage Conditions Check_Concentration Is the concentration appropriate for the target? Inactivity->Check_Concentration Verify Concentration Lower_Concentration Lower_Concentration Off_Target->Lower_Concentration Lower inhibitor concentration. Use_Controls Use_Controls Off_Target->Use_Controls Use appropriate negative and positive controls.

Caption: Troubleshooting decision-making process.

Q5: I am observing precipitation when preparing my stock solution. What should I do?

A5: This is likely due to the presence of moisture in the DMSO. This compound's solubility is significantly impacted by water[5]. Ensure you are using a fresh, unopened bottle of anhydrous DMSO. Additionally, gentle warming and sonication can aid in complete dissolution[3][4].

Q6: My inhibitor does not seem to be active in my assay. What are the possible reasons?

A6: Several factors could contribute to a lack of activity:

  • Improper Storage: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. Ensure that stock solutions are stored correctly at -20°C or -80°C and are properly aliquoted[3][4].

  • Incorrect Concentration: The concentration used may be too low to elicit a response. Review the literature for effective concentrations in similar experimental systems. The cellular IC50 is reported to be 56 nM[3][4].

  • Precipitation in Media: The inhibitor may have precipitated out of the aqueous cell culture medium upon dilution from the DMSO stock. Visually inspect the media for any signs of precipitation. Consider lowering the final concentration or using a different dilution method.

Q7: I am concerned about potential off-target effects. How can I mitigate this?

A7: While GAK inhibitor 49 is highly selective, it does show some binding to RIPK2 and weak inhibition of AAK1, BMP2K, and STK16 at higher concentrations[3][4][6]. To minimize off-target effects:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration that gives the desired biological effect.

  • Include Proper Controls: Use negative controls (vehicle) and positive controls (if available) to validate your findings.

  • Consider Orthogonal Approaches: Confirm your results using complementary techniques, such as siRNA-mediated knockdown of GAK, to ensure the observed phenotype is specific to GAK inhibition.

References

Addressing lot-to-lot variability of GAK inhibitor 49 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GAK inhibitor 49 hydrochloride. Lot-to-lot variability in chemical compounds can present challenges in reproducibility. This guide is designed to help you navigate potential issues and ensure the consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of cyclin G-associated kinase (GAK).[1][2][3] It functions by binding to the ATP pocket of the GAK kinase domain, preventing the phosphorylation of its downstream substrates. GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking, receptor signaling, and centrosome maturation.[4][5] By inhibiting GAK, this compound can be used to study these cellular processes. It has also been investigated for its role in cancer, Parkinson's disease, and as an antiviral agent, particularly against Hepatitis C and Dengue virus.[6][7][8]

Q2: What are the known off-targets for this compound?

A2: this compound is highly selective for GAK. However, it does exhibit some weak inhibitory effects on other kinases such as AAK1, BMP2K, and STK16, with IC50 values of 28 µM, 63 µM, and >100 µM, respectively.[1][2] It has also been noted to bind to RIPK2.[1][2][3] Researchers should consider these potential off-target effects when designing experiments and interpreting results, especially when using high concentrations of the inhibitor.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, the powdered form of the inhibitor should be stored at -20°C for up to 3 years.[9] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO.[9] Solubility in DMSO is high, at approximately 14.29 mg/mL to 74 mg/mL.[9][10] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or -20°C for up to one month.[1][9] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1][2]

Q4: I am seeing inconsistent results between different batches of the inhibitor. What could be the cause?

A4: Lot-to-lot variability is a common issue with small molecule inhibitors. This can be due to minor differences in purity, the presence of inactive isomers, or variations in the salt form. Always check the certificate of analysis (CofA) for each new lot and compare the purity data. As shown in the data summary table below, purity can vary between lots and suppliers. It is good practice to perform a dose-response validation experiment with each new lot to ensure consistent potency in your specific assay.

Data Presentation: Lot-to-Lot Variability Summary

The following table summarizes key quantitative data for this compound from various suppliers, highlighting potential for lot-to-lot differences.

ParameterVendor A (Example)Vendor B (Example)Vendor C (Example)
Product Number HY-124793AS0848HY-124793
Purity 99.52%[10]99.37%[9]98.79%[3]
Ki 0.54 nM[2]Not Specified0.54 nM[1]
Cellular IC50 56 nM[2]56 nM[9]56 nM[1]
Form Hydrochloride SaltFree BaseHydrochloride Salt
Molecular Weight 406.86 g/mol [10]370.4 g/mol [9]406.86 g/mol

Note: This table is a composite based on available data. Always refer to the vendor-specific Certificate of Analysis for your particular lot.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent cellular potency (IC50 shifts) 1. Lot-to-lot variability in purity or activity.2. Degradation of the compound.3. Inaccurate initial concentration.1. Validate each new lot with a dose-response curve.2. Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles.[9]3. Re-measure the concentration of your stock solution.
Precipitation of the compound in media 1. Poor solubility in aqueous solutions.2. Exceeding the solubility limit.1. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across experiments.2. For in vivo formulations, sonication or gentle heating may aid dissolution.[1][2] A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Unexpected cellular phenotype or off-target effects 1. Inhibition of other kinases (e.g., RIPK2, AAK1).2. High inhibitor concentration.1. Use the lowest effective concentration of the inhibitor.2. Perform rescue experiments by overexpressing GAK.3. Use a structurally distinct GAK inhibitor as a control if available.
No observable effect of the inhibitor 1. Inactive compound due to improper storage.2. Insufficient inhibitor concentration or treatment time.3. Cell line is not dependent on GAK activity.1. Use a fresh aliquot of the inhibitor and verify stock solution integrity.2. Perform a dose-response and time-course experiment.3. Confirm GAK expression in your cell line and its role in the pathway of interest.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of this compound against purified GAK enzyme.

  • Reagent Preparation :

    • Prepare a 2X GAK enzyme solution in kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 5 mM MgCl₂).

    • Prepare a 2X substrate solution (e.g., 0.4 mg/mL Histone H1) in kinase buffer.[4]

    • Prepare a serial dilution of this compound in kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control).

    • Add 10 µL of the 2X GAK enzyme solution to initiate the reaction.

    • Add 10 µL of the 2X substrate solution containing 200 µM ATP.[4]

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Signal Detection :

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data to vehicle (100% activity) and no enzyme (0% activity) controls.

    • Plot the normalized data against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

Protocol 2: Cellular Proliferation Assay (e.g., 22Rv1 cells)

This protocol assesses the effect of GAK inhibition on the growth of prostate cancer cells.[5]

  • Cell Plating :

    • Seed 22Rv1 prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment :

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • Viability Measurement (e.g., using CellTiter-Glo®) :

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the viability data against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 recruits Clathrin Clathrin Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms AP2->Clathrin recruits GAK GAK GAK->AP2 phosphorylates HSC70 HSC70 GAK->HSC70 recruits Vesicle->HSC70 uncoating requires Inhibitor GAKi-49 HCl Inhibitor->GAK inhibits

Caption: GAK's role in clathrin-mediated endocytosis and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_validation Validation cluster_experiment Cell-Based Experiment A Receive New Lot of GAKi-49 HCl B Review Certificate of Analysis (Purity, MW) A->B C Prepare Fresh Stock Solution in DMSO B->C D Perform In Vitro Kinase Assay C->D E Determine IC50 D->E F Compare IC50 to Previous Lots E->F G Treat Cells with Validated Inhibitor F->G Proceed if consistent H Perform Cellular Assay (e.g., Proliferation, WB) G->H I Analyze Results H->I

Caption: Recommended workflow for validating a new lot of GAK inhibitor.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results Observed? Lot New Lot of Inhibitor? Start->Lot Storage Stock Stored Correctly? Lot->Storage No Validate Action: Validate new lot with dose-response curve. Lot->Validate Yes Solubility Precipitate in Media? Storage->Solubility Yes Remake Action: Prepare fresh stock solution. Storage->Remake No Adjust Action: Lower final DMSO concentration or reformulate. Solubility->Adjust Yes OffTarget Consider off-target effects or cell line resistance. Solubility->OffTarget No

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Selective GAK Inhibitors: GAK Inhibitor 49 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin G-associated kinase (GAK) has emerged as a significant therapeutic target in various diseases, including cancer and viral infections. This has spurred the development of potent and selective GAK inhibitors. This guide provides an objective comparison of GAK inhibitor 49 hydrochloride with other notable selective GAK inhibitors, focusing on their performance based on available experimental data.

Overview of GAK Inhibitors

GAK is a ubiquitously expressed serine/threonine kinase involved in crucial cellular processes, most notably the regulation of clathrin-mediated endocytosis.[1][2][3] Its role in uncoating clathrin-coated vesicles is essential for intracellular trafficking.[1][2] Dysregulation of GAK activity has been implicated in the progression of certain cancers and in the life cycle of viruses like Hepatitis C. This has made it an attractive target for small molecule inhibitors. This guide will focus on a comparative analysis of this compound, SGC-GAK-1, and other selective compounds.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the biochemical and cellular potencies of this compound and other selective GAK inhibitors.

Table 1: Biochemical Potency of Selective GAK Inhibitors

CompoundTargetAssay TypeKi (nM)Kd (nM)IC50 (nM)
This compound GAKBiochemical0.54[4]--
SGC-GAK-1GAKBiochemical3.1[1]1.9[2][5]-
Isothiazolo[5,4-b]pyridine (12g)GAKBiochemical-8.3[6]-
BMT-090605GAKBiochemical--60[7]

Table 2: Cellular Potency of Selective GAK Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cell Line
This compound GAKCellular56[4]Not Specified
SGC-GAK-1GAKNanoBRET110[2][8]HEK293[8]
Isothiazolo[5,4-b]pyridine (12g)HCV Entry/AssemblyCellular~1500-3000[6]Huh-7.5[6]

Table 3: Selectivity Profile of this compound

Off-TargetAssay TypeIC50 (µM)
AAK1Biochemical28[4]
BMP2KBiochemical63[4]
STK16Biochemical>100[4]
RIPK2Binding AssayBinding observed[4]

Table 4: Selectivity Profile of SGC-GAK-1

Off-TargetAssay TypeKd (nM)Cellular IC50 (nM)
RIPK2Competition binding110[1][9]360 (NanoBRET)[5]
ADCK3Competition binding190[1][9]-
NLKCompetition binding520[1][9]-
AAK1TR-FRET>16,000[9]-
BMP2K (BIKE)TR-FRET>16,000[9]-
STK16 (MPSK1)TR-FRET>16,000[9]-

Table 5: Selectivity Profile of Isothiazolo[5,4-b]pyridine (12g)

Off-TargetAssay TypeKd (nM)
KITBiochemical29[6]
CLK2Biochemical>66.4
CSF1RBiochemical>66.4
FLT3Biochemical>66.4
MEK5Biochemical>66.4
PDGFRABiochemical>66.4
PDGFRBBiochemical>66.4

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency of an inhibitor against a purified kinase. Specific assay formats like radiometric or luminescence-based assays can be employed.[10]

  • Compound Preparation: The test inhibitor is serially diluted to various concentrations, typically in DMSO.

  • Reaction Setup: The kinase reaction is performed in a multi-well plate. Each well contains the purified GAK enzyme, a suitable substrate (e.g., a peptide or protein), and the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

  • Inhibitor Addition: A small volume of the diluted inhibitor or DMSO (for control) is added to the respective wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For accurate IC50 determination, the ATP concentration should be at or near the Km value for the specific kinase.[11]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).[11]

  • Detection: The reaction is stopped, and the kinase activity is measured.

    • Radiometric Assay: Utilizes [γ-³²P]-ATP or [γ-³³P]-ATP and measures the incorporation of the radiolabeled phosphate into the substrate.[10]

    • Luminescence-Based Assay (e.g., ADP-Glo™): Quantifies the amount of ADP produced, which is inversely proportional to the remaining ATP and thus indicates kinase activity.[11]

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[11]

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the ability of a test compound to bind to its target kinase within living cells.[12]

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-GAK fusion protein.[8]

  • Cell Seeding: The transfected cells are seeded into 96-well or 384-well plates.[13]

  • Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the GAK active site is added to the cells at a concentration near its EC50. Subsequently, serial dilutions of the test compound are added.[12]

  • Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C in a 5% CO2 incubator to allow the compound to reach equilibrium.[13]

  • Signal Detection: A substrate for NanoLuc® luciferase is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-GAK fusion protein.[12]

  • Data Analysis: The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that causes a 50% reduction in the BRET signal, is calculated from a dose-response curve.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving GAK and a typical experimental workflow for inhibitor screening.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Adaptor Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle (CCV) Clathrin->CCV forms Cargo Cargo Cargo->AP2 binds GAK GAK GAK->AP2 phosphorylates Hsc70 Hsc70 GAK->Hsc70 recruits Hsc70->CCV uncoats CCV->GAK recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle becomes Endosome Endosome Uncoated_Vesicle->Endosome fuses with

Caption: GAK's role in clathrin-mediated endocytosis.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_incell Cell-Based Assays A Primary Biochemical Assay (e.g., Radiometric, Luminescence) B Determine IC50 for potent hits A->B Hits C Selectivity Profiling (e.g., KINOMEscan) B->C Potent Inhibitors D Target Engagement Assay (e.g., NanoBRET) C->D Selective Inhibitors E Determine cellular IC50 D->E F Phenotypic Assays (e.g., Anti-proliferative, Antiviral) E->F

Caption: A general workflow for GAK inhibitor screening.

References

GAK Inhibitor 49 Hydrochloride: A Comparative Analysis of Kinase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of GAK inhibitor 49 hydrochloride (also known as SGC-GAK-1), supported by experimental data and detailed protocols.

This compound is a potent and selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK), a serine/threonine kinase involved in clathrin-mediated membrane trafficking and cell cycle regulation. Understanding its specificity is crucial for its use as a chemical probe and for the development of GAK-targeted therapeutics. This guide summarizes the inhibitory activity of this compound against its primary target, GAK, and a range of other kinases.

Quantitative Analysis of Kinase Inhibition

The selectivity of this compound has been rigorously evaluated using in vitro binding and cellular assays. The following table summarizes the key quantitative data on its inhibitory potency against GAK and other kinases.

Kinase TargetAssay TypePotency (nM)Notes
GAK Ki0.54[1][2][3][4]High-affinity binding to the primary target.
Kd1.9[5][6]
Cellular IC5056[1][2][4][7]Potent inhibition in a cellular context.
RIPK2 Kd110[5][8]Identified as the most significant off-target.[5][9]
Cellular IC50360[5]
AAK1 IC5028,000[1][4]Weak inhibition of a closely related kinase.
BMP2K IC5063,000[1][4]Weak inhibition.
STK16 IC50>100,000[1][4]Negligible inhibition.

Kinome-wide Selectivity Profile

A comprehensive assessment of the selectivity of this compound was performed using the KINOMEscan™ platform from DiscoverX. This competition binding assay tested the inhibitor against a large panel of human kinases (typically over 400). The results demonstrated a high degree of selectivity for GAK. Notably, no other kinases were found to bind to this compound within a 30-fold window of its Kd for GAK, with the exception of RIPK2.[5][6]

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The kinase selectivity of this compound was determined using the KINOMEscan™ assay platform. This method relies on a competition binding assay to quantify the interaction between a test compound and a panel of DNA-tagged kinases.

Workflow of the KINOMEscan™ Assay:

GAK_Inhibitor_Specificity_Analysis ligand Immobilized Ligand (on magnetic beads) reaction Incubation of Kinase, Ligand, and Inhibitor ligand->reaction kinase DNA-tagged Kinase kinase->reaction inhibitor GAK Inhibitor 49 Hydrochloride inhibitor->reaction wash Wash to Remove Unbound Components reaction->wash elution Elution of Bound Kinase wash->elution qpcr qPCR to Quantify Bound Kinase elution->qpcr

Caption: Workflow of the KINOMEscan™ competition binding assay.

Methodology:

  • Immobilization: An active-site directed ligand is immobilized on solid support (e.g., magnetic beads).

  • Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound). The inhibitor competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percentage of inhibition at a given concentration, providing a comprehensive selectivity profile.

Signaling Pathway Context

GAK plays a role in clathrin-mediated endocytosis, a fundamental process for the internalization and trafficking of cell surface receptors. By inhibiting GAK, this compound can modulate these pathways.

GAK_Signaling_Pathway Receptor Cell Surface Receptor Clathrin Clathrin-coated pit Receptor->Clathrin Vesicle Endocytic Vesicle Clathrin->Vesicle GAK GAK Uncoating Clathrin Uncoating GAK->Uncoating recruits Hsc70 Hsc70 Hsc70->Uncoating Vesicle->Uncoating Inhibitor GAK Inhibitor 49 Hydrochloride Inhibitor->GAK

Caption: Role of GAK in clathrin-mediated endocytosis.

Conclusion

This compound is a highly selective inhibitor of GAK. While it exhibits some off-target activity against RIPK2, the kinome-wide screening data confirms its high specificity. This makes it a valuable tool for studying the biological functions of GAK. Researchers using this inhibitor should be mindful of the potential for RIPK2 inhibition, especially at higher concentrations, and may consider using appropriate control experiments to ensure that the observed phenotypes are a direct result of GAK inhibition.

References

Navigating Kinase Inhibitor Resistance: A Comparative Guide to GAK Inhibitor 49 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies remains a critical hurdle in oncology and virology. Cyclin G-associated kinase (GAK), a cellular factor implicated in viral entry and cancer cell proliferation, has become a promising therapeutic target. GAK inhibitor 49 hydrochloride is a potent and selective inhibitor of this kinase. This guide provides a comparative analysis of this compound against other GAK inhibitors, with a focus on the methodologies for studying cross-resistance, a crucial aspect of predicting and overcoming therapeutic failure. While direct experimental data on cross-resistance involving this compound is not yet publicly available, this document outlines the established protocols and conceptual frameworks for such investigations.

Comparative Analysis of GAK Inhibitors

To effectively evaluate the potential for cross-resistance, it is essential to understand the characteristics of this compound in the context of other available GAK-targeting compounds. The following table summarizes key data for this compound and a well-characterized alternative, SGC-GAK-1.

InhibitorTypeKi (nM)Cellular IC50 (nM)Selectivity Profile
This compound ATP-competitive0.5456Highly selective for GAK; also shows binding to RIPK2. Weak inhibitory effect on AAK1, BMP2K, and STK16 at higher concentrations.[1]
SGC-GAK-1 ATP-competitive3.1~110 (NanoBRET)Highly selective for GAK in vitro; collateral cellular target is RIPK2.[2][3][4]

Experimental Protocols for Cross-Resistance Studies

Investigating cross-resistance patterns is fundamental to understanding the long-term clinical utility of any kinase inhibitor. Below are detailed protocols for key experiments required to generate and characterize resistant cell lines and to assess cross-resistance profiles.

Generation of Kinase Inhibitor-Resistant Cell Lines

This protocol describes a common method for developing cell lines with acquired resistance to a kinase inhibitor through continuous dose escalation.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Kinase inhibitor (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks, plates, and incubators

  • Cell counting equipment

Procedure:

  • Determine the initial inhibitory concentration (IC50): Culture the parental cell line and perform a dose-response curve with the kinase inhibitor to determine the initial IC50 value using a cell viability assay (e.g., MTT assay).

  • Initiate resistance induction: Begin by continuously exposing the parental cells to the kinase inhibitor at a concentration equal to the IC10 or IC20.

  • Stepwise dose escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the inhibitor in the culture medium. This is typically done in 1.5- to 2-fold increments.

  • Monitor cell viability and morphology: Regularly monitor the cells for signs of toxicity and changes in morphology.

  • Establish a resistant population: Continue the dose escalation until the cells are able to proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50).

  • Characterize the resistant phenotype: Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

  • Cryopreserve resistant cell stocks: At various stages of resistance development, it is advisable to cryopreserve vials of the cells for future experiments.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • Kinase inhibitors for testing

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the kinase inhibitors to be tested. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each inhibitor in both parental and resistant cell lines.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of GAK and downstream signaling proteins in resistant cells.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-GAK, anti-phospho-GAK, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse parental and resistant cells (both untreated and treated with inhibitor) and quantify the protein concentration.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression and phosphorylation levels.

Visualizing Cellular Pathways and Experimental Design

To facilitate a deeper understanding of the biological context and experimental approach, the following diagrams have been generated using the DOT language.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition Receptor Receptor Clathrin Clathrin Receptor->Clathrin Recruitment AP2 AP2 Clathrin->AP2 Clathrin_Coated_Vesicle Clathrin-Coated Vesicle AP2->Clathrin_Coated_Vesicle GAK GAK Hsc70 Hsc70 GAK->Hsc70 Activation Uncoated_Vesicle Uncoated Vesicle Hsc70->Uncoated_Vesicle Uncoating Clathrin_Coated_Vesicle->GAK Recruitment GAK_Inhibitor_49 GAK Inhibitor 49 Hydrochloride GAK_Inhibitor_49->GAK

Caption: GAK's role in clathrin-mediated endocytosis and its inhibition.

Cross_Resistance_Workflow cluster_generation Resistant Cell Line Generation cluster_characterization Characterization and Cross-Resistance Profiling cluster_inhibitors Alternative Inhibitors Parental_Cells Parental Cell Line Dose_Escalation Continuous Dose Escalation (GAK Inhibitor 49) Parental_Cells->Dose_Escalation Viability_Assay Cell Viability Assay (MTT) Parental_Cells->Viability_Assay Western_Blot Western Blot Analysis Parental_Cells->Western_Blot Kinase_Assay Kinase Activity Assay Parental_Cells->Kinase_Assay Resistant_Cells GAKi-49 Resistant Cell Line Dose_Escalation->Resistant_Cells Resistant_Cells->Viability_Assay Resistant_Cells->Western_Blot Resistant_Cells->Kinase_Assay Cross_Resistance_Test Test Sensitivity to Alternative Inhibitors Resistant_Cells->Cross_Resistance_Test Alt_Inhibitor_1 SGC-GAK-1 Cross_Resistance_Test->Alt_Inhibitor_1 Alt_Inhibitor_2 Other Kinase Inhibitors Cross_Resistance_Test->Alt_Inhibitor_2

References

A Comparative Guide: GAK Inhibitor 49 Hydrochloride vs. siRNA-Mediated GAK Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the function of Cyclin G-Associated Kinase (GAK), a crucial decision lies in the method of reducing its activity: utilizing a small molecule inhibitor like GAK inhibitor 49 hydrochloride or employing siRNA-mediated gene knockdown. This guide provides a comprehensive comparison of these two powerful techniques, offering insights into their mechanisms, specificity, and experimental applications, supported by available data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundsiRNA-Mediated GAK Knockdown
Mechanism of Action ATP-competitive inhibitor of GAK's serine/threonine kinase activity.[1]Post-transcriptional gene silencing by inducing degradation of GAK mRNA through the RNA interference (RNAi) pathway.[2][3]
Target GAK protein's kinase domain.GAK messenger RNA (mRNA).
Effect Inhibition of GAK's catalytic activity.Reduction in the total cellular level of GAK protein.
Kinetics Rapid and reversible onset of inhibition.Slower onset, dependent on mRNA and protein turnover rates; longer-lasting effect.
Specificity Highly selective for GAK, but with a known off-target, RIPK2.[1] Other weak off-targets include AAK1, BMP2K, and STK16 at much higher concentrations.Can have significant off-target effects by silencing unintended mRNAs with partial sequence complementarity.[4][5][6]
Control A structurally similar but inactive compound can be used as a negative control.A non-targeting siRNA (scrambled sequence) is used as a negative control.

Performance and Efficacy: A Data-Driven Comparison

This compound Quantitative Data:

ParameterValueReference
Ki (in vitro) 0.54 nM[8]
Cellular IC50 56 nM[1]

siRNA-Mediated GAK Knockdown Efficacy:

The efficiency of siRNA-mediated knockdown is highly dependent on the siRNA sequence, transfection efficiency, and cell type. Effective GAK knockdown using siRNA has been demonstrated to reduce GAK protein levels significantly, leading to measurable downstream effects. For instance, siRNA-mediated knockdown of GAK in HeLa cells has been shown to induce cell cycle arrest.[7]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the effects of this compound and siRNA-mediated GAK knockdown.

Western Blotting for GAK Protein Levels

Objective: To quantify the reduction in GAK protein levels following treatment.

Protocol for this compound:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GAK overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol for siRNA-Mediated GAK Knockdown:

  • siRNA Transfection: Transfect cells with GAK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. Typically, cells are incubated with the siRNA-lipid complex for 4-6 hours, after which the medium is replaced.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for GAK mRNA and protein degradation.

  • Cell Lysis, Protein Quantification, SDS-PAGE, Transfer, Immunoblotting, Detection, and Analysis: Follow steps 2-7 as described in the protocol for the GAK inhibitor.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the impact of GAK inhibition or knockdown on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Inhibitor: Add serial dilutions of this compound or vehicle control to the wells.

    • siRNA: Transfect cells with GAK siRNA or a control siRNA as described previously.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • Assay:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) and measure the absorbance at 570 nm.

    • CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle or control siRNA-treated cells and plot cell viability against the inhibitor concentration or for the different siRNA treatments.

Apoptosis Assay (e.g., Caspase-3/7 Activity or Annexin V Staining)

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

Protocol for Caspase-3/7 Activity:

  • Cell Treatment: Treat cells with the GAK inhibitor or transfect with GAK siRNA in a 96-well plate as described for the cell viability assay.

  • Assay: After the desired incubation period, add a luminogenic or fluorogenic caspase-3/7 substrate to the wells according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.

Protocol for Annexin V Staining:

  • Cell Treatment: Treat or transfect cells in a larger format (e.g., 6-well plate).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or DAPI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanisms and Pathways

To better understand the experimental workflow and the biological context of GAK, the following diagrams are provided.

GAK_Inhibitor_vs_siRNA_Workflow Experimental Workflow: GAK Inhibitor vs. siRNA cluster_inhibitor This compound cluster_siRNA siRNA-mediated GAK Knockdown cluster_assays Downstream Assays inhibitor_treatment Cell Treatment (Varying Concentrations) inhibitor_incubation Incubation (e.g., 24-72h) inhibitor_treatment->inhibitor_incubation western_blot Western Blot (GAK Protein Levels) inhibitor_incubation->western_blot viability_assay Cell Viability Assay (MTT, CellTiter-Glo) inhibitor_incubation->viability_assay apoptosis_assay Apoptosis Assay (Caspase, Annexin V) inhibitor_incubation->apoptosis_assay siRNA_transfection siRNA Transfection (GAK siRNA vs. Control) siRNA_incubation Incubation (48-72h for knockdown) siRNA_transfection->siRNA_incubation siRNA_incubation->western_blot siRNA_incubation->viability_assay siRNA_incubation->apoptosis_assay

Caption: Workflow comparing GAK inhibitor and siRNA.

GAK_Signaling_Pathway GAK in Clathrin-Mediated Endocytosis & EGFR Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Points of Intervention EGFR EGFR AP2 AP2 Complex EGFR->AP2 recruits EGF EGF EGF->EGFR Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit Clathrin->CCP forms CCV Clathrin-Coated Vesicle CCP->CCV invagination & scission GAK GAK GAK->AP2 phosphorylates μ2 subunit Hsc70 Hsc70 GAK->Hsc70 recruits Hsc70->CCV uncoats CCV->GAK recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle uncoating Endosome Early Endosome Uncoated_Vesicle->Endosome fusion Inhibitor GAK Inhibitor 49 HCl Inhibitor->GAK inhibits kinase activity siRNA GAK siRNA siRNA->GAK prevents synthesis

Caption: GAK's role in endocytosis and EGFR signaling.

Conclusion and Recommendations

Both this compound and siRNA-mediated knockdown are effective tools for studying GAK function. The choice between them depends on the specific experimental goals.

  • This compound is ideal for studies requiring acute and reversible inhibition of GAK's kinase activity. Its rapid action is advantageous for dissecting the immediate effects of kinase inhibition on cellular processes. The availability of a negative control compound adds rigor to experiments. However, the off-target effect on RIPK2 should be considered and controlled for, potentially by using a RIPK2-specific inhibitor in parallel.

  • siRNA-mediated GAK knockdown is suitable for experiments where a sustained reduction in the total GAK protein level is desired. It allows for the investigation of phenotypes that may develop over a longer period. The primary challenge with siRNA is the potential for off-target effects, which can be mitigated by using multiple siRNA sequences targeting different regions of the GAK mRNA and performing rescue experiments.

For a comprehensive understanding of GAK's function, a combination of both approaches is often the most powerful strategy. Demonstrating that a phenotype observed with a GAK inhibitor can be recapitulated with GAK siRNA provides strong evidence that the effect is specifically due to the modulation of GAK.

References

GAK Inhibitors Face Off: A Head-to-Head Comparison in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Cyclin G-associated kinase (GAK) inhibitors in antiviral assays. GAK, a host cellular kinase, has emerged as a critical factor in the lifecycle of numerous viruses, making it a promising target for broad-spectrum antiviral therapies.

This guide summarizes the performance of various GAK inhibitors against key viruses, presents detailed experimental protocols for an informed understanding of the supporting data, and visualizes the underlying molecular pathways.

Quantitative Comparison of GAK Inhibitor Antiviral Activity

The antiviral potency of several GAK inhibitors has been evaluated against various viruses, primarily Hepatitis C Virus (HCV) and Dengue Virus (DENV). The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from head-to-head comparative studies. Lower values indicate higher potency.

InhibitorTarget(s)VirusAssay TypeEC50 (µM)IC50 (µM)Reference
Repurposed Drugs
SunitinibGAK/AAK1DENVLuciferase0.51-[1]
ErlotinibGAK/EGFRHCVInfectivity0.5 - 1.5-[2]
DENVLuciferase6.5-[1]
Selective GAK Inhibitors
Compound 12gGAKHCVIntracellular Infectivity1.64-[2]
HCVExtracellular Infectivity2.13-[2]
DENVLuciferase1.5 - 5.1-[1]
Compound 12iGAKHCVIntracellular Infectivity2.43-[2]
HCVExtracellular Infectivity2.47-[2]
DENVLuciferase1.5 - 5.1-[1]
Compound 25GAKDENV-3.4-[3]
Compound 26GAKDENV-1.90.0077[3]
Compound 27GAKDENV-7.50.013[3]

Mechanism of Action: Disrupting Viral Entry and Assembly

GAK plays a pivotal role in clathrin-mediated endocytosis, a key pathway for the entry of many viruses into host cells.[2][3] GAK inhibitors are typically ATP-competitive, binding to the kinase domain of GAK and preventing the phosphorylation of its downstream targets, most notably the μ subunit of the adaptor protein 2 (AP2) complex (AP2M1).[2][4] This inhibition disrupts the formation of clathrin-coated pits and vesicles, thereby blocking viral entry. Furthermore, GAK has been implicated in the assembly of new viral particles, making its inhibition a dual-pronged antiviral strategy.[2]

GAK-mediated viral entry pathway and inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of antiviral assay results. Below are protocols for two common assays used to evaluate GAK inhibitors.

Hepatitis C Virus (HCV) Infectivity Assay (Luciferase-based)

This assay quantifies HCV infection by measuring the activity of a reporter gene (luciferase) engineered into the viral genome.

Materials:

  • Huh-7.5 cells (human hepatoma cell line)

  • HCV reporter virus (e.g., Jc1-luc)

  • Complete Dulbecco's Modified Eagle Medium (DMEM)

  • GAK inhibitors

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed Huh-7.5 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of the GAK inhibitors. Include a vehicle control (e.g., DMSO).

  • Infection: Add the HCV reporter virus to each well at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Luminometry: Measure the luciferase activity in each well using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

HCV_Assay_Workflow A 1. Seed Huh-7.5 cells in 96-well plate B 2. Treat with GAK inhibitors A->B C 3. Infect with HCV-luciferase reporter virus B->C D 4. Incubate for 72 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Calculate EC50 F->G

Workflow for the HCV luciferase infectivity assay.
Dengue Virus (DENV) Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Dengue virus (DENV)

  • Minimum Essential Medium (MEM)

  • GAK inhibitors

  • Agarose or carboxymethyl cellulose for overlay

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the GAK inhibitors. Mix each dilution with a standard amount of DENV and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus or affect the cells.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-inhibitor mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., MEM containing 1% agarose) to restrict virus spread and allow for plaque formation.

  • Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2 until plaques are visible.

  • Staining: Fix the cells with formaldehyde and stain with crystal violet. The plaques will appear as clear zones against a purple background of stained cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value from the dose-response curve.

Conclusion

The direct comparison of GAK inhibitors reveals a promising landscape for the development of host-targeted antiviral therapies. While repurposed drugs like sunitinib and erlotinib demonstrate anti-GAK activity, the development of more selective inhibitors, such as the isothiazolo[4,3-b]pyridine derivatives, offers the potential for improved efficacy and reduced off-target effects. The provided data and protocols serve as a valuable resource for researchers working to advance these and other novel GAK inhibitors in the fight against a broad range of viral diseases.

References

Evaluating the Therapeutic Index of GAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of GAK inhibitor 49 hydrochloride and a key alternative, SGC-GAK-1, with a focus on their therapeutic index. The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher therapeutic index indicates a wider margin of safety. This document summarizes available experimental data, outlines relevant methodologies, and visualizes key biological pathways and workflows to aid in the assessment of these compounds for further research and development.

Executive Summary

Cyclin G-associated kinase (GAK) has emerged as a promising therapeutic target in oncology and virology. This guide focuses on the preclinical assessment of two prominent GAK inhibitors: this compound and SGC-GAK-1. While both compounds exhibit high in vitro potency, a direct comparison of their therapeutic indices is hampered by the limited availability of in vivo toxicity data for this compound. SGC-GAK-1, for which some in vivo data exists, has demonstrated anti-tumor efficacy at a tolerated dose in a preclinical model, suggesting a promising therapeutic window. Further in vivo studies are imperative to fully elucidate the therapeutic index of this compound and enable a direct, quantitative comparison.

Data Presentation

The following tables summarize the available quantitative data for this compound and SGC-GAK-1.

Table 1: In Vitro Potency and Selectivity

CompoundTargetKi (nM)Cellular IC50 (nM)Primary Off-Target(s)
This compoundGAK0.54[1]56[1]RIPK2[1]
SGC-GAK-1GAK3.1[2]110 - 120[3]RIPK2, ADCK3, NLK[2][3]

Table 2: In Vitro Efficacy (Anti-proliferative Activity)

CompoundCell LineIC50 (µM)
SGC-GAK-122Rv1 (Prostate Cancer)0.17[2]
SGC-GAK-1LNCaP (Prostate Cancer)0.65[4]

Table 3: In Vivo Efficacy and Tolerability

CompoundAnimal ModelDoseEfficacyObserved Toxicity
This compoundNot AvailableNot AvailableNot AvailableNot Available
SGC-GAK-1Diffuse Large B-cell Lymphoma Xenograft (Mouse)10 mg/kg (with P450 inhibitor)[5][6]Significant tumor burden reduction[5][6]No overt toxicities reported at this dose[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant GAK enzyme

    • Specific peptide substrate for GAK

    • Test compound (this compound or SGC-GAK-1)

    • ATP (at a concentration close to the Km for GAK)

    • Kinase reaction buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Multi-well plates (e.g., 384-well)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and buffer to the wells of the microplate.

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Kinase Selectivity Profiling

This protocol describes a general approach to assess the selectivity of a kinase inhibitor against a broad panel of kinases.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems).

    • The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400).

    • The percentage of inhibition for each kinase is determined.

    • For kinases showing significant inhibition, a Kd (dissociation constant) is determined to quantify the binding affinity.

In Vivo Maximum Tolerated Dose (MTD) Study

This protocol provides a general framework for determining the MTD of a compound in a murine model.

  • Animals:

    • Healthy, adult mice of a specific strain (e.g., BALB/c or C57BL/6).

    • Animals are acclimated for at least one week before the study.

  • Procedure:

    • Divide the mice into several groups (e.g., 5 groups of 3-5 mice each).

    • Administer the test compound at increasing dose levels to each group via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the formulation excipients only.

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.[8][9][10]

    • The study duration is typically 7-14 days for an acute or sub-acute MTD assessment.[10]

    • The MTD is defined as the highest dose that does not cause mortality, significant weight loss (typically >15-20%), or other severe clinical signs of toxicity.[9][11]

Mandatory Visualizations

GAK Signaling Pathway

Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for the internalization of receptors and other extracellular molecules.[12][13][14] GAK facilitates the uncoating of clathrin-coated vesicles, a critical step for the recycling of clathrin and the release of cargo into the cell.[15]

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Scission GAK GAK Hsc70 Hsc70 GAK->Hsc70 Activation Hsc70->CCV Uncoating CCV->GAK Recruitment Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Recycled_Clathrin Recycled Clathrin CCV->Recycled_Clathrin GAK_Inhibitor GAK Inhibitor 49 Hydrochloride GAK_Inhibitor->GAK Inhibition

Caption: GAK's role in clathrin-mediated endocytosis.

Experimental Workflow for Therapeutic Index Evaluation

The evaluation of a kinase inhibitor's therapeutic index involves a multi-step process, from initial in vitro characterization to in vivo efficacy and toxicity studies.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Potency IC50 Determination (Biochemical Assay) Selectivity Kinase Selectivity Profiling Potency->Selectivity Cellular_Activity Cellular IC50 (e.g., Anti-proliferative Assay) Selectivity->Cellular_Activity MTD Maximum Tolerated Dose (MTD) Study Cellular_Activity->MTD Efficacy Efficacy Study (e.g., Xenograft Model) MTD->Efficacy Therapeutic_Index Therapeutic Index Calculation (MTD / Effective Dose) MTD->Therapeutic_Index Efficacy->Therapeutic_Index

Caption: Workflow for evaluating the therapeutic index.

References

In Vivo Efficacy of GAK Inhibitor Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of different Cyclin G-Associated Kinase (GAK) inhibitor scaffolds, supported by available experimental data. GAK, a serine/threonine kinase, has emerged as a promising therapeutic target in various diseases, including cancer and viral infections, due to its roles in clathrin-mediated endocytosis, cell cycle progression, and autophagy.[1][2][3] The development of potent and selective GAK inhibitors is an active area of research, with several chemical scaffolds demonstrating promising preclinical activity.

Comparative In Vivo Efficacy Data

The following table summarizes the available in vivo efficacy data for prominent GAK inhibitor scaffolds. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from individual studies.

Inhibitor ScaffoldCompoundIn Vivo ModelDosing RegimenKey Efficacy FindingsLimitations/Adverse Effects
Quinoline SGC-GAK-1DLBCL Xenograft (NSG mice)50 mg/kg with 50 mg/kg ABT (2-hr pretreatment)Dramatic tumor volume reduction.[4][5] Significant reduction in tumor burden in lungs, liver, and spinal cord.[4]Poor in vivo pharmacokinetic profile (t1/2 <1 hr) requiring co-administration with a P450 inhibitor (ABT).[4][6] Poor distribution to femur, brain, or spleen.[4]
Isothiazolo[4,3-b]pyridine Not specified in vivo--Potent GAK inhibition (low nanomolar Kd) and antiviral activity against HCV in vitro.[1]In vivo efficacy data is not yet available in the public domain.
4-Anilinoquinoline 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine (35)--Improved metabolic stability in liver microsomes compared to SGC-GAK-1.[6][7]In vivo efficacy data is not yet available in the public domain.

GAK Signaling Pathways

GAK is implicated in several critical cellular processes. Its inhibition can lead to disruption of the cell cycle, particularly at the G2/M phase, and can interfere with clathrin-mediated trafficking, which is crucial for processes like receptor recycling and viral entry.[4][5][8]

GAK_Signaling_Pathways GAK Signaling Pathways cluster_cell_cycle Cell Cycle Progression cluster_endocytosis Clathrin-Mediated Endocytosis GAK GAK Mitosis Successful Mitosis G2M_arrest G2/M Arrest GAK->G2M_arrest Spindle Mitotic Spindle Assembly GAK->Spindle Regulates Spindle->Mitosis Clathrin Clathrin-Coated Vesicles Endocytosis Endocytosis (e.g., EGFR, HCV entry) Clathrin->Endocytosis GAK_endo GAK GAK_endo->Clathrin Uncoating GAK_endo->Endocytosis GAK_Inhibitor GAK Inhibitor GAK_Inhibitor->GAK GAK_Inhibitor->GAK_endo

Caption: GAK's role in cell cycle and endocytosis.

Experimental Protocols

Below is a representative experimental protocol for evaluating the in vivo efficacy of a novel GAK inhibitor in a tumor xenograft model.

Objective: To assess the anti-tumor efficacy of a GAK inhibitor in a human cancer xenograft mouse model.

Materials:

  • Animal Model: Immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old.

  • Tumor Cells: A relevant human cancer cell line (e.g., DLBCL cell line like SU-DHL-4).

  • GAK Inhibitor: Test compound and vehicle control.

  • Ancillary agents: If required, a P450 inhibitor like 1-aminobenzotriazole (ABT).

  • Equipment: Calipers, animal balance, sterile syringes and needles, cell culture equipment, and instruments for endpoint analysis (e.g., imaging system, flow cytometer).

Methodology:

  • Cell Culture and Implantation:

    • Culture the selected cancer cells under standard conditions.

    • On Day 0, subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.[9]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[9]

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the GAK inhibitor and vehicle control solutions. The formulation will depend on the inhibitor's solubility and route of administration (e.g., oral gavage, intraperitoneal injection).

    • If co-administering with ABT, a pre-treatment period (e.g., 2 hours) is required before administering the GAK inhibitor.[4][6]

    • Administer the treatment according to the planned dosing schedule (e.g., daily for 21 days).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight 2-3 times per week.[9]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Pharmacodynamic and Biomarker Analysis:

    • Collect tumor and plasma samples at specified time points for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

    • Analyze tumor tissue for target engagement (e.g., by measuring the phosphorylation of GAK substrates) and downstream effects (e.g., cell cycle arrest markers like pH3, apoptosis markers like cleaved caspase-3) via methods such as Western blot or immunohistochemistry.

Experimental Workflow Diagram:

experimental_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (GAK Inhibitor / Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily Dosing endpoint End of Study: Tumor Excision & Measurement monitoring->endpoint analysis PK/PD & Biomarker Analysis endpoint->analysis end End analysis->end

Caption: In vivo GAK inhibitor efficacy study workflow.

Conclusion

The development of in vivo-active GAK inhibitors presents both opportunities and challenges. While scaffolds like the quinoline-based SGC-GAK-1 have demonstrated significant anti-tumor efficacy in preclinical models, their suboptimal pharmacokinetic properties necessitate further medicinal chemistry efforts to develop more drug-like candidates.[4][6] The isothiazolo[4,3-b]pyridine and 4-anilinoquinoline scaffolds represent promising avenues for the discovery of novel GAK inhibitors with potentially improved in vivo profiles.[1][6] Future studies should focus on direct comparative in vivo efficacy, comprehensive pharmacokinetic and pharmacodynamic characterization, and the identification of predictive biomarkers to guide the clinical development of GAK inhibitors.

References

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